molecular formula C8H8N2O B2550629 7,8-Dihydro-1,7-naphthyridin-6(5H)-one CAS No. 853648-47-2

7,8-Dihydro-1,7-naphthyridin-6(5H)-one

Cat. No.: B2550629
CAS No.: 853648-47-2
M. Wt: 148.165
InChI Key: XYLHYWKYZKPDRD-UHFFFAOYSA-N
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Description

7,8-Dihydro-1,7-naphthyridin-6(5H)-one is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.165. The purity is usually 95%.
BenchChem offers high-quality 7,8-Dihydro-1,7-naphthyridin-6(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,8-Dihydro-1,7-naphthyridin-6(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dihydro-5H-1,7-naphthyridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-4-6-2-1-3-9-7(6)5-10-8/h1-3H,4-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLHYWKYZKPDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNC1=O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure properties of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one requires a multidisciplinary approach, bridging structural chemistry, synthetic methodology, and pharmacological application. This whitepaper provides a comprehensive guide to this privileged bicyclic scaffold, designed for researchers and drug development professionals seeking to leverage its unique physicochemical properties in targeted therapeutics.

Executive Summary & Pharmacophore Significance

The compound 7,8-Dihydro-1,7-naphthyridin-6(5H)-one (CAS: 853648-47-2) is a specialized heteroaromatic building block consisting of a pyridine ring fused to a saturated piperidone (lactam) ring. In modern medicinal chemistry, this scaffold is highly valued for its rigid coplanarity and highly directional hydrogen-bonding interface. By mimicking the adenine ring of ATP, the 1,7-naphthyridine core acts as a potent competitive inhibitor in the ATP-binding pockets of various kinases, making it a foundational fragment in Fragment-Based Drug Discovery (FBDD).

Physicochemical Identity & Structural Data

To rationally design therapeutics around this core, it is critical to understand its baseline quantitative properties. The low molecular weight and favorable polar surface area make it highly permeable and suitable for oral bioavailability optimization.

Table 1: Quantitative Physicochemical Properties

Property Value Structural Implication
Chemical Name 7,8-Dihydro-1,7-naphthyridin-6(5H)-one Indicates a partially saturated lactam ring fused to a pyridine core.
CAS Registry Number 853648-47-2 Unique identifier for procurement and database indexing.
Molecular Formula C8H8N2O Low molecular weight fragment (148.16 g/mol ).
InChIKey XYLHYWKYZKPDRD-UHFFFAOYSA-N Standardized structural hash for cheminformatics.
Hydrogen Bond Donors 1 (Lactam N-H) Critical for interacting with kinase hinge region backbone carbonyls.

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Pyridine N1) | Facilitates water-mediated interactions in binding pockets. |

Data supported by.

Synthetic Methodologies: Constructing the Core

The synthesis of the 1,7-naphthyridine core requires precise control over cyclization to prevent unwanted polymerization or alternative ring closures. The following protocol outlines a robust, acid-catalyzed intramolecular cyclization approach.

Experimental Protocol: Acid-Catalyzed Intramolecular Cyclization

Causality & Rationale: Polyphosphoric acid (PPA) is selected as both the solvent and the catalyst because its high viscosity and strong dehydrating properties drive the intramolecular condensation of the amine and ester precursors, thermodynamically favoring the formation of the stable 6-membered lactam over intermolecular side reactions.

  • Precursor Preparation: Dissolve 1.0 equivalent of the appropriately substituted 3-amino-4-arylpyridin-2-one precursor in a flask containing a 10-fold weight excess of Polyphosphoric Acid (PPA).

  • Thermal Activation: Heat the highly viscous mixture to 110–130 °C under an inert nitrogen atmosphere. Why N2? The intermediate 5,6-dihydrobenzo-derivatives are sensitive to premature oxidative degradation at high temperatures.

  • Cyclization Monitoring: Maintain temperature for 10–12 hours. Monitor the reaction via LC-MS. The disappearance of the precursor mass and the emergence of the unoxidized cyclized intermediate mass indicate the completion of the condensation phase.

  • Oxidative Lactamization: Expose the reaction to atmospheric oxygen (or introduce a mild oxidant) to facilitate the aromatization/oxidation of the intermediate into the final 7,8-dihydro-1,7-naphthyridin-6(5H)-one scaffold.

  • Workup & Isolation: Quench the reaction by pouring the hot mixture over crushed ice. Causality: The sudden drop in temperature and dilution of the acid forces the neutral lactam product to precipitate out of the aqueous phase, allowing for simple isolation via vacuum filtration.

SynthesisWorkflow A Pyridine Precursor (e.g., 3-amino-4-arylpyridin-2-one) B Acid-Catalyzed Cyclization (Polyphosphoric Acid, 110°C) A->B Reagent Addition C Dihydro-Intermediate (Unoxidized Core) B->C Condensation D Oxidative Lactamization (Atmospheric O2, Heat) C->D Oxidation E 7,8-Dihydro-1,7-naphthyridin-6(5H)-one D->E Isolation & Precipitation

Caption: Synthetic workflow for the 1,7-naphthyridine core construction.

Applications in Drug Discovery: Kinase & PARP Inhibition

The 7,8-Dihydro-1,7-naphthyridin-6(5H)-one scaffold is a "privileged structure" in the development of targeted therapies, specifically for its ability to anchor into narrow enzymatic clefts.

p38α MAP Kinase Inhibition: Derivatives of 1,7-naphthyridine have been heavily investigated as potent, selective inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a critical enzyme in the inflammatory cascade. The N-oxide derivatives of this scaffold demonstrate profound efficacy in reducing LPS-induced TNFα production by anchoring the lactam/pyridine interface directly into the ATP-binding hinge region of p38α, effectively blocking downstream inflammatory signaling .

KinaseInhibition Stimulus Pro-inflammatory Stimuli (LPS, Cytokines) MKK Upstream Kinases (MKK3 / MKK6) Stimulus->MKK Activation p38 p38α MAP Kinase (Target Enzyme) MKK->p38 Phosphorylation Response TNFα Production & Inflammatory Response p38->Response Downstream Signaling Inhibitor 1,7-Naphthyridine Scaffold (ATP-Competitive Inhibitor) Inhibitor->p38 Hinge-binding blockade

Caption: p38 MAPK signaling pathway and targeted inhibition by naphthyridines.

PARP1 Inhibition: Beyond kinases, functionalized benzo[de][1,7]naphthyridin-7(8H)-ones have been evaluated as novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. The rigid naphthyridine core intercalates efficiently with DNA-bound PARP enzymes, trapping them and inducing synthetic lethality in BRCA-deficient cancer cells .

Analytical Characterization: A Self-Validating Protocol

To ensure the trustworthiness of the synthesized batch, researchers must employ a multi-modal, self-validating analytical workflow. Relying on a single method can lead to false positives (e.g., confusing an uncyclized isomer with the final lactam).

  • Nuclear Magnetic Resonance (1H NMR): Dissolve the sample in DMSO-d6. Rationale: A polar aprotic solvent like DMSO is required to prevent rapid proton exchange, allowing the critical lactam N-H proton to be observed. A successful cyclization is validated by a broad singlet downfield at ~10.5 ppm. The aliphatic protons of the saturated ring (C5 and C8) must appear as distinct multiplets between 3.5–4.5 ppm, confirming the "dihydro" state.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Run an ESI+ method. The sample must yield a primary [M+H]+ peak at m/z 149.1. To self-validate purity, cross-reference the MS data with the UV trace at 254 nm; a single, sharp chromatographic peak confirms the absence of uncyclized precursors, which typically elute at different retention times due to differing polarities.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): The presence of the lactam is definitively confirmed by an Amide I band (C=O stretch) at ~1660 cm⁻¹ and a sharp N-H stretch at ~3200 cm⁻¹. If the C=O stretch shifts above 1700 cm⁻¹, it indicates an uncyclized ester or ketone precursor rather than the target lactam.

References

  • 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Design, synthesis, and biological evaluation of a series of benzo[de][1,7]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors. PubMed (National Institutes of Health). Available at:[Link]

Technical Guide: Synthesis of 1,7-Naphthyridine Lactams

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 1,7-Naphthyridin-8(7H)-one Scaffolds in Medicinal Chemistry

Executive Summary

The 1,7-naphthyridine lactam, specifically the 1,7-naphthyridin-8(7H)-one isomer, represents a privileged scaffold in modern drug discovery. Structurally isomeric to quinolinones and isoquinolinones, this bicyclic system offers unique hydrogen-bonding vectors and solubility profiles that make it an ideal bioisostere for kinase inhibitors (notably p38 MAP kinase) and phosphodiesterase (PDE) inhibitors.

This technical guide moves beyond basic textbook definitions to analyze the causality behind synthetic choices. We explore two dominant methodologies: the classical condensation route (for scale and reliability) and the modern tandem Heck-lactamization (for convergent diversity), concluding with advanced C-H functionalization tactics.

Part 1: Strategic Retrosynthesis

To master the synthesis of 1,7-naphthyridin-8-ones, one must visualize the core disconnections. The two primary strategies rely on either building the lactam ring onto a pre-existing pyridine (Route A) or fusing the pyridine ring onto a precursor (Route B).

Retrosynthesis Target 1,7-Naphthyridin-8(7H)-one (Target Scaffold) Disc_A C7-C8 & N1-C2 Bond Formation Target->Disc_A Retro-Condensation Disc_B Heck Cyclization / Amidation Target->Disc_B Retro-Heck PrecursorA Route A: Condensation (3-Aminopyridine-4-carboxylate) PrecursorB Route B: Pd-Catalysis (Trihalo-pyridine + Acrylamide) Disc_A->PrecursorA Disc_B->PrecursorB

Figure 1: Retrosynthetic analysis showing the two primary disconnections for accessing the 1,7-naphthyridin-8-one core.

Part 2: The Classical Condensation Route

The "Workhorse" Methodology

The most reliable method for generating the 1,7-naphthyridine core on a multi-kilogram scale involves the condensation of 3-aminopyridine-4-carboxylic acid derivatives with a one-carbon synthon (typically DMF-DMA), followed by cyclization with a primary amine.

Mechanistic Causality
  • Enamine Formation: The amino group at position 3 is not sufficiently nucleophilic to attack an ester directly under mild conditions. Reacting it with N,N-dimethylformamide dimethyl acetal (DMF-DMA) creates an amidine/enamine intermediate.

  • Cyclization: This intermediate activates the system for nucleophilic attack by a primary amine (R-NH₂), which displaces the dimethylamine and cyclizes onto the ester at position 4.

Detailed Protocol: Synthesis of 1,7-Naphthyridin-8(7H)-one

Reference Standard: Adapted from p38 inhibitor synthesis (e.g., Merck & Co. methodologies).

Reagents:

  • Ethyl 3-aminopyridine-4-carboxylate (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv)

  • Primary Amine (R-NH₂, e.g., Methylamine or Aniline) (1.2 equiv)

  • Solvent: Ethanol or DMF

  • Catalyst: Glacial Acetic Acid (0.1 equiv) - Optional, promotes proton transfer.

Step-by-Step Workflow:

  • Activation: Charge a reaction vessel with Ethyl 3-aminopyridine-4-carboxylate and DMF-DMA. Heat to 90°C for 3 hours.

    • Validation: Monitor via TLC/LCMS for the disappearance of the starting aniline and appearance of the intermediate formamidine (M+55 mass shift).

  • Evaporation: Concentrate the mixture in vacuo to remove methanol and excess DMF-DMA. This drives the equilibrium forward.

  • Cyclization: Redissolve the residue in Ethanol. Add the primary amine (R-NH₂). Reflux (80°C ) for 6–12 hours.

    • Critical Control Point: If the amine is volatile (e.g., methylamine), use a sealed pressure tube.

  • Isolation: Cool to 0°C. The product usually precipitates as a solid. Filter and wash with cold ethanol.

Part 3: The Tandem Heck-Lactamization Route

The "Precision" Methodology

For highly substituted scaffolds, particularly those requiring aryl groups at the 8-position or complex substitution patterns, the classical route lacks convergence. The Palladium-catalyzed tandem reaction offers a powerful alternative.

Mechanistic Logic

This route utilizes a 2,6-dichloroacrylanilide and a trihalo-pyridine .[1] The reaction proceeds via a Heck coupling followed immediately by an intramolecular amidation (lactamization). This is chemically elegant because it builds the B-ring in a single pot.

HeckPathway Start 3-Bromo-4-chloropyridine Inter Heck Intermediate (Alkene formed) Start->Inter Oxidative Addition Reagent Acrylamide Derivative Reagent->Inter Pd Pd(OAc)2 / Ligand Pd->Inter Prod 1,7-Naphthyridin-8-one Inter->Prod Intramolecular Cyclization (-HCl)

Figure 2: Tandem Heck-Lactamization pathway for rapid core assembly.

Protocol Highlights
  • Catalyst System: Pd(OAc)₂ with Phosphine ligands (e.g., Xantphos or P(t-Bu)₃) is critical for the initial oxidative addition into the hindered pyridine halide.

  • Base: Inorganic bases like K₂CO₃ or Cs₂CO₃ are required to neutralize the HX generated during the Heck and cyclization steps.

  • Solvent: High-boiling aprotic solvents (1,4-Dioxane or DMF) are necessary to sustain temperatures >100°C.

Part 4: Advanced Functionalization (N-Oxide Chemistry)

A common issue with naphthyridines is their electron-deficient nature, making electrophilic aromatic substitution (SEAr) difficult. To introduce complexity, N-oxide chemistry is employed to reverse polarity or direct nucleophilic attack.

The "Merck" Strategy (Regioselective Grignard Addition):

  • Oxidation: Treat the 1,7-naphthyridin-8-one with m-CPBA or UHP (Urea Hydrogen Peroxide) to generate the N-oxide at the N1 or N7 position (N7 is sterically more accessible if N1 is substituted).

  • Grignard Addition: React the N-oxide with a Grignard reagent (R-MgCl). The oxygen of the N-oxide coordinates with the Magnesium, directing the alkyl group to the adjacent alpha-position (C2 or C6).

  • Re-aromatization: The resulting dihydro-intermediate is aromatized using an activating agent (e.g., Isobutyl chloroformate) or mild oxidation.

Part 5: Comparative Data & Therapeutic Context

Method Comparison
FeatureCondensation Route (Route A)Heck-Lactamization (Route B)
Starting Material 3-Aminopyridine-4-carboxylatesHalopyridines + Acrylamides
Step Count 2-3 Steps1 Step (Tandem)
Scalability High (Kilogram scale proven)Moderate (Catalyst cost)
Diversity Limited to available aminesHigh (Modular coupling partners)
Key Risk Solubility of intermediatesPd-scavenging required
Therapeutic Application: p38 MAP Kinase Inhibition

The 1,7-naphthyridin-8-one scaffold is a direct bioisostere of the quinazolinone class of kinase inhibitors.

  • Binding Mode: The lactam motif (NH and C=O) functions as a donor-acceptor pair, forming critical hydrogen bonds with the hinge region (specifically Met109 and Gly110 in p38α).

  • Selectivity: The N-1 nitrogen often remains solvent-exposed or interacts with the gatekeeper residue, allowing for selectivity tuning against other kinases like JNK or ERK.

References

  • Chung, J. Y. L., & Cvetovich, R. J. (2006). Synthesis development of a naphthyridinone p38 kinase inhibitor. Current Opinion in Drug Discovery & Development, 9(6), 792-805.

  • Doherty, J. B., et al. (2002). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase.[2] Bioorganic & Medicinal Chemistry Letters, 12(20), 2879-2882.

  • Achmatowicz, M., et al. (2009).[3] Practical synthesis of a p38 MAP kinase inhibitor. The Journal of Organic Chemistry, 74(2), 795-809.

  • Litvinov, V. P. (2004). Chemistry of 1,7-naphthyridines (Review). Russian Chemical Reviews, 73(11), 1091.

  • Kou, X., et al. (2012). Efficient Synthesis of 1,7-Naphthyridin-8(7H)-ones via Microwave-Assisted Tandem Reaction. Journal of Heterocyclic Chemistry, 49(3), 671-676.

Sources

CAS registry number and identifiers for 7,8-Dihydro-1,7-naphthyridin-6(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of the Synthesis, Chemical Identity, and Therapeutic Potential of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one and its Congeners

Introduction: The Emergence of the 1,7-Naphthyridine Scaffold in Medicinal Chemistry

The naphthyridine framework, a bicyclic heterocyclic system composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry. The specific arrangement of the two nitrogen atoms gives rise to various isomers, with the 1,7-naphthyridine core emerging as a particularly promising foundation for the development of novel therapeutics.[1][2] The rigid, planar structure of the 1,7-naphthyridine nucleus provides an excellent platform for designing molecules that can interact with high affinity and selectivity with biological targets. This guide focuses on the technical details of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one, a specific member of this class, while also providing a broader context of the synthetic strategies and therapeutic applications of the wider 1,7-naphthyridinone family. Due to the limited publicly available data on this specific compound, this guide will leverage information from closely related analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Core Identifiers of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one

Precise identification of a chemical entity is paramount in research and development. The following table summarizes the key identifiers for 7,8-Dihydro-1,7-naphthyridin-6(5H)-one.

IdentifierValueSource
CAS Registry Number 853648-47-2[3]
Molecular Formula C₈H₈N₂O[3]
Molecular Weight 148.16 g/mol [3]
InChI 1S/C8H8N2O/c11-8-4-6-2-1-3-9-7(6)5-10-8/h1-3H,4-5H2,(H,10,11)[3]
InChIKey XYLHYWKYZKPDRD-UHFFFAOYSA-N[3]
Canonical SMILES C1C2=C(NC(=O)C1)C=CN=C2
Synonyms 7,8-dihydro[4]naphthyridin-6(5H)-one[3]

Synthesis of the 1,7-Naphthyridinone Core: A Strategic Overview

The Friedländer Annulation: A Classic and Versatile Approach

The Friedländer synthesis is a powerful method for constructing quinoline and naphthyridine ring systems.[5][7][8] The reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an activated methylene group, typically in the presence of an acid or base catalyst.[8]

Generalized Friedländer Synthesis Workflow:

cluster_reactants Reactants cluster_process Process cluster_product Product 2_aminopyridine 2-Aminopyridine-3-carbonyl condensation Condensation 2_aminopyridine->condensation active_methylene Active Methylene Compound active_methylene->condensation cyclization Intramolecular Cyclization (Dehydration) condensation->cyclization Catalyst (Acid or Base) Heat naphthyridinone 1,7-Naphthyridinone Core cyclization->naphthyridinone

Caption: Generalized workflow of the Friedländer annulation for 1,7-naphthyridinone synthesis.

Experimental Protocol: A Representative Friedländer Synthesis of a 1,7-Naphthyridine Derivative

The following is a generalized protocol based on established literature for similar structures.[4]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine-3-carbaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide.

  • Addition of Reagents: Add the active methylene compound (1.1 equivalents) and a catalytic amount of a base (e.g., piperidine, potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Chemical Properties and Spectroscopic Characterization

While specific spectroscopic data for 7,8-Dihydro-1,7-naphthyridin-6(5H)-one is not widely published, analysis of related 1,7-naphthyridinone structures provides insight into their expected chemical properties and spectral characteristics.

Spectroscopic studies on derivatives of 1,7-naphthyridinones have been reported, providing valuable reference data. For instance, the solvatochromism of 5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxylic acid methyl ester has been studied, indicating the influence of solvent polarity on its electronic transitions.[9]

Expected Spectroscopic Features:

  • ¹H NMR: Aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-9.0 ppm). The protons on the dihydropyridinone ring would appear in the upfield region, with characteristic splitting patterns depending on their coupling.

  • ¹³C NMR: The carbonyl carbon of the lactam would exhibit a characteristic signal in the downfield region (around δ 160-170 ppm). Aromatic carbons would appear in the δ 110-160 ppm range.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the lactam functional group would be expected around 1650-1700 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the molecule would be observed, along with characteristic fragmentation patterns.

Therapeutic Potential and Biological Activity of the 1,7-Naphthyridinone Scaffold

The 1,7-naphthyridine core is a versatile scaffold that has been incorporated into a variety of biologically active molecules.[2] Research has demonstrated the potential of 1,7-naphthyridine derivatives in several therapeutic areas.

Kinase Inhibition

A significant area of investigation for 1,7-naphthyridine derivatives is in the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.

  • PIP4K2A Inhibition: 1,7-Naphthyridine analogues have been identified as potent inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase linked to tumor cell proliferation.[1][10]

  • p38 MAP Kinase Inhibition: The p38 MAP kinase pathway is involved in inflammatory responses, and 1,7-naphthyridine derivatives have been explored as potential inhibitors for the treatment of inflammatory diseases.

Illustrative Kinase Inhibition Workflow:

cluster_start Initiation cluster_screening Screening cluster_analysis Analysis & Optimization cluster_end Outcome library 1,7-Naphthyridinone Library Synthesis assay Kinase Inhibition Assay (e.g., ADP-Glo) library->assay sar Structure-Activity Relationship (SAR) assay->sar Hit Identification lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: A typical workflow for the discovery of 1,7-naphthyridinone-based kinase inhibitors.

Other Therapeutic Targets

Derivatives of the broader naphthyridine class have shown a wide range of biological activities, including:

  • Phosphodiesterase (PDE) Inhibition: Certain 1,7- and 2,7-naphthyridine derivatives have been disclosed as potent and specific PDE5 inhibitors, with potential applications in the treatment of erectile dysfunction.[4][11]

  • Anticancer Activity: Naphthyridinone derivatives have been designed and synthesized with the aim of developing novel antitumor agents.[10] The 1,8-naphthyridine scaffold, in particular, is found in the anticancer drug vosaroxin.[12]

  • Tachykinin NK₁ Receptor Antagonism: Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been identified as orally active tachykinin NK₁ receptor antagonists, with potential for treating bladder function disorders.[13]

Conclusion and Future Directions

The 1,7-naphthyridinone scaffold represents a rich and underexplored area for the discovery of novel therapeutic agents. While specific data for 7,8-Dihydro-1,7-naphthyridin-6(5H)-one remains limited, the established synthetic methodologies and the diverse biological activities of its analogs underscore the significant potential of this chemical class. Future research should focus on the development of efficient and scalable synthetic routes to a wider array of 1,7-naphthyridinone derivatives and a thorough investigation of their structure-activity relationships against a variety of biological targets. Such efforts will undoubtedly pave the way for the discovery of new and effective treatments for a range of human diseases.

References

  • Ushiyama, F., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2345.
  • Liu, M. L., et al. (2014). Synthesis and in vitro antitumor activity of novel naphthyridinone derivatives. Chinese Chemical Letters, 25(6), 933-936.
  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI. Available at: [Link].

  • Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(22), 16646-16671.
  • Press, N. J., et al. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry, 58(17), 6895-6911.
  • Stanaszek, S., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
  • Friedländer synthesis. Wikipedia. Available at: [Link].

  • 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. Organic & Biomolecular Chemistry. Available at: [Link].

  • New 7,8-dihydro-1,6-naphthyridin-5(6h)-one-derivatives as PDE4 inhibitors. European Patent Office.
  • Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10645-10657.
  • Singh, P., & Kaur, M. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396.
  • Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2580-2623.
  • Watabiki, T., et al. (1999). Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions. Journal of Medicinal Chemistry, 42(19), 3982-3993.
  • Friedländer synthesis. SynArchive. Available at: [Link].

  • 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. ResearchGate. Available at: [Link].

  • Santos, M. B., et al. (2003). Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(7), 1399-1407.
  • Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams. The Journal of Organic Chemistry. Available at: [Link].

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The 7,8-Dihydro-1,7-naphthyridin-6(5H)-one Pharmacophore: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 7,8-Dihydro-1,7-naphthyridin-6(5H)-one scaffold, a bicyclic heterocycle increasingly utilized in medicinal chemistry for its ability to function as a rigidified peptidomimetic and a metal-chelating pharmacophore.

Executive Summary

The 7,8-Dihydro-1,7-naphthyridin-6(5H)-one core represents a privileged scaffold in modern drug discovery, distinguished by its bicyclic architecture comprising a pyridine ring fused to a saturated lactam (piperidin-2-one). Unlike its fully aromatic 1,7-naphthyridine counterpart, this partially saturated system offers unique vectors for substituent attachment, defined hydrogen-bonding capability, and enhanced solubility profiles.

This guide analyzes the scaffold’s physicochemical properties, its proven utility in HIV Integrase inhibition and NK1 receptor antagonism , and critical synthetic methodologies. It also addresses specific ADME challenges, referencing the discordant pharmacokinetic predictions observed in clinical candidates like PF-4776548 .

Structural & Physicochemical Analysis[1][2][3][4]

Core Architecture

The scaffold consists of a pyridine ring fused to a piperidinone ring. The numbering convention places the pyridine nitrogen at position 1 and the lactam nitrogen at position 7. The carbonyl is located at position 6.

  • Formula: C₈H₈N₂O

  • Molecular Weight: 148.16 g/mol

  • Key Features:

    • N1 (Pyridine): Weak base, H-bond acceptor.

    • N7-H (Lactam): Strong H-bond donor.

    • C6=O (Carbonyl): H-bond acceptor.

    • C5/C8: sp³ hybridized carbons allowing for stereochemical complexity and vector control.

Pharmacophore Mapping

The rigid bicyclic framework serves two primary mechanistic functions:

  • Peptidomimetic Scaffold: The lactam moiety (–NH–C(=O)–) mimics the peptide bond, locking the conformation of amide substituents. This is critical for GPCR targets like the NK1 receptor.

  • Metal Chelation Triad: In enzyme inhibitors (e.g., HIV Integrase), the lactam carbonyl, often in conjunction with a neighboring hydroxyl or heteroatom, coordinates divalent metal ions (Mg²⁺/Mn²⁺) within the active site.

Pharmacophore Core 7,8-Dihydro-1,7-naphthyridin-6(5H)-one HBD H-Bond Donor (Lactam NH, Pos 7) Core->HBD Binding HBA1 H-Bond Acceptor (Carbonyl O, Pos 6) Core->HBA1 Chelation/Binding HBA2 H-Bond Acceptor (Pyridine N, Pos 1) Core->HBA2 Solubility/Binding Vector Vector Control (sp3 C5/C8) Core->Vector SAR Optimization

Figure 1: Pharmacophore features of the 7,8-dihydro-1,7-naphthyridin-6(5H)-one core.

Medicinal Chemistry Applications

HIV Integrase Inhibition (The PF-4776548 Case)

The 1,7-naphthyridinone core is a validated scaffold for HIV Integrase Strand Transfer Inhibitors (INSTIs). The clinical candidate PF-4776548 utilizes a tricyclic variant of this core.

  • Mechanism: The inhibitor binds to the intasome active site. The lactam carbonyl and a proximal 7-hydroxy group (in the tricyclic derivative) form a chelating triad that sequesters the catalytic Mg²⁺ ions, halting viral DNA integration.

  • Key Insight: The 1,7-naphthyridinone core provides the necessary planarity to stack against the viral DNA base (adenine) while positioning the chelating groups perfectly toward the metal center.

NK1 Receptor Antagonists

Takeda researchers demonstrated that 1,7-naphthyridine-6-carboxamides are potent antagonists of the Neurokinin-1 (NK1) receptor.

  • Role of Scaffold: The scaffold acts as a rigid linker that orients a hydrophobic "tail" (e.g., 3,5-bis(trifluoromethyl)benzyl group) into a deep pocket of the GPCR, while the lactam interacts with polar residues near the surface.

  • Chirality: Introduction of substituents at the C8 position creates axial chirality or atropisomerism, which significantly influences binding affinity.

Synthetic Methodologies

The synthesis of the 7,8-dihydro-1,7-naphthyridin-6(5H)-one core typically requires constructing the lactam ring onto a pre-functionalized pyridine.

Protocol A: Cyclization from 3-Formylpyridine Derivatives

This method is preferred for generating the core with substituents at the 5 or 8 positions.

Step-by-Step Protocol:

  • Starting Material: 2-Methyl-3-cyanopyridine or 3-formyl-2-chloro-pyridine.

  • Olefination: React 3-formylpyridine with a phosphonate (Horner-Wadsworth-Emmons) to install an acrylate side chain.

    • Reagents: Triethyl phosphonoacetate, NaH, THF, 0°C to RT.

  • Cyclization Precursor Formation: If starting from 2-chloro-3-acrylate, displace the chloride with an amine (e.g., benzylamine or ammonia equivalent).

  • Intramolecular Cyclization:

    • Reagents: High temperature (120°C+) in a solvent like DMF or catalytic hydrogenation if a nitro/cyano precursor is used.

    • Mechanism:[1][2] The amine attacks the ester carbonyl (lactamization).

Table 1: Comparison of Synthetic Routes

RouteStarting MaterialKey IntermediateYieldSuitability
A 3-Formyl-2-chloropyridinePyridine-3-acrylate45-60%General purpose, C5/C8 unsubstituted
B 2-Methyl-3-cyanopyridine3-Aminomethyl-2-methylpyridine30-50%Requires oxidation of methyl group
C 3,5-DicarboalkoxypyridineDieckmann Cyclization product70-85%For 8-hydroxy/keto derivatives

ADME & Pharmacokinetics: The "Prediction Gap"

A critical aspect of working with this scaffold is understanding its pharmacokinetic behavior, particularly regarding clearance (CL).[3]

The PF-4776548 Discordance

During the development of PF-4776548 (a 1,7-naphthyridinone derivative), Pfizer scientists observed a significant disconnect between predicted and observed human clearance.[4]

  • Prediction: Preclinical data (rat/dog) and in vitro human liver microsomes predicted a low-to-moderate clearance (5–10 mL/min/kg).

  • Observation: Human microdose studies revealed a much higher clearance.

  • Root Cause: The scaffold can be susceptible to non-CYP mediated clearance pathways or transporter-mediated efflux that are not always captured in standard microsome stability assays.

  • Recommendation: When optimizing this scaffold, incorporate hepatocyte stability assays (which contain transporters) and aldehyde oxidase (AO) screening early, as nitrogen heterocycles are frequent substrates for AO.

ADME_Workflow Step1 Synthesize 1,7-Naphthyridinone Step2 In Vitro Stability (Microsomes + Hepatocytes) Step1->Step2 Step3 Aldehyde Oxidase (AO) Screening Step2->Step3 Critical for N-Heterocycles Step4 In Vivo PK (Rat/Dog) Step3->Step4 Decision Predict Human CL Step4->Decision Proceed to Candidate Proceed to Candidate Decision->Proceed to Candidate Concordant Data Microdose Study Microdose Study Decision->Microdose Study Discordant Data (PF-4776548 Case)

Figure 2: Recommended ADME screening workflow for naphthyridinone scaffolds to avoid clearance prediction errors.

References

  • Natsugari, H., et al. (1999). "Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists." Journal of Medicinal Chemistry. Link

  • Beaumont, K., et al. (2011). "Case studies addressing human pharmacokinetic uncertainty using a combination of pharmacokinetic simulation and alternative first in human paradigms." Xenobiotica. Link

  • Shioiri, T., et al. (2000).
  • Wermuth, C.G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Context on peptidomimetic scaffolds).
  • Pfizer Inc. (2012).[4] "PF-4776548 - Drug Targets, Indications, Patents." PatSnap Synapse. Link

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The Hydrogenated Naphthyridine Core: A Journey from Serendipitous Discovery to a Privileged Scaffold in Modern Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

The story of hydrogenated naphthyridine derivatives is a compelling narrative of chemical innovation, serendipitous discovery, and the relentless pursuit of therapeutic agents with enhanced efficacy and specificity. Naphthyridines, bicyclic heterocyclic compounds composed of two fused pyridine rings, exist in six isomeric forms, with the 1,8-isomer being the most extensively studied.[1] While the initial synthesis of the 1,8-naphthyridine core dates back to 1927 by Koller's group, the scaffold remained in relative obscurity for decades.[1] It was the pivotal discovery of nalidixic acid in 1962 by George Y. Lesher and his colleagues, as a byproduct during the synthesis of chloroquine, that thrust the 1,8-naphthyridine framework into the pharmaceutical spotlight.[1][2] This discovery established a new class of chemotherapeutic agents and laid the groundwork for the development of the vast and influential quinolone family of antibiotics.[1] This guide provides a comprehensive exploration of the history, synthesis, and evolution of hydrogenated naphthyridine derivatives, offering insights into the chemical principles and experimental methodologies that have established this scaffold as a "privileged" structure in modern drug discovery.

Part 1: The Genesis of the Naphthyridine Ring - The Friedländer Synthesis

The construction of the foundational naphthyridine core has been a subject of extensive research, with the Friedländer annulation emerging as a cornerstone technique due to its straightforwardness and high yields.[1] This versatile condensation reaction provides a powerful tool for the synthesis of a wide array of substituted naphthyridines.

The Mechanism of the Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminonicotinaldehyde (or a related 2-aminopyridine with a carbonyl group at the 3-position) with a compound containing a reactive α-methylene group, such as a ketone, aldehyde, or ester.[3][4] The reaction can be catalyzed by either an acid or a base and proceeds through a sequence of condensation and cyclodehydration steps.

Two primary mechanistic pathways are proposed for the Friedländer synthesis:

  • Aldol Condensation Pathway: The reaction initiates with an aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 1,8-naphthyridine ring system.[3]

  • Schiff Base Formation Pathway: Alternatively, the initial step can be the formation of a Schiff base between the amino group of the pyridine derivative and the carbonyl of the active methylene compound. This is then followed by an intramolecular aldol-type reaction and subsequent elimination of water to yield the final product.[4]

Friedlander_Mechanism cluster_0 Aldol Condensation Pathway cluster_1 Schiff Base Pathway A1 2-Aminonicotinaldehyde C1 Aldol Adduct A1->C1 Base/Acid Catalyst B1 Active Methylene Compound B1->C1 D1 Unsaturated Carbonyl C1->D1 - H2O E1 1,8-Naphthyridine D1->E1 Cyclization & - H2O A2 2-Aminonicotinaldehyde C2 Schiff Base A2->C2 B2 Active Methylene Compound B2->C2 D2 Cyclized Intermediate C2->D2 Intramolecular Aldol E2 1,8-Naphthyridine D2->E2 - H2O

Caption: Proposed mechanisms for the Friedländer synthesis of 1,8-naphthyridines.

Experimental Protocol: A Green Approach to Friedländer Synthesis

Recent advancements have focused on developing more environmentally benign methods for the Friedländer synthesis. The following protocol utilizes a choline hydroxide ionic liquid as a catalyst in water, offering a metal-free and non-toxic alternative to traditional methods.[5]

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 mmol) and the active methylene compound (e.g., acetone, 1.0 mmol).

  • Solvent and Catalyst Addition: Add 2 mL of water to the flask and begin stirring the mixture.[3]

  • Catalyst Introduction: Add choline hydroxide (1 mol%) to the reaction mixture.[5]

  • Inert Atmosphere: Purge the flask with nitrogen gas and maintain a nitrogen atmosphere throughout the reaction.

  • Reaction Conditions: Heat the reaction mixture to 50°C with continuous stirring. The reaction is typically complete within 6-12 hours.[3]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Extract the product from the reaction mixture using ethyl acetate (20 mL) and water (10 mL) in a separatory funnel.

  • Isolation and Purification: Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.[3]

Part 2: The Advent of Hydrogenated Naphthyridines - From Early Reductions to Asymmetric Catalysis

The hydrogenation of the naphthyridine core unlocks a three-dimensional chemical space, providing access to a rich diversity of saturated and partially saturated heterocyclic scaffolds. These hydrogenated derivatives often exhibit distinct pharmacological profiles compared to their aromatic precursors.

Early Hydrogenation Methods

Early methods for the reduction of naphthyridines often relied on classical catalytic hydrogenation techniques. For instance, the reduction of 1,6-naphthyridine over a palladium on carbon (Pd/C) catalyst in ethanol under a hydrogen atmosphere yields 1,2,3,4-tetrahydro-1,6-naphthyridine.[6] More exhaustive reduction, such as the hydrogenation of 1,6-naphthyridine over platinum oxide, can lead to the fully saturated trans-decahydro-1,6-naphthyridine.[6] However, a significant challenge with these early methods was the lack of regioselectivity and the potential for over-reduction, particularly when dealing with halogenated naphthyridines where dehalogenation can compete with ring reduction.[7][8]

The Rise of Asymmetric Hydrogenation

The synthesis of enantiomerically pure hydrogenated naphthyridines is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicities. The development of asymmetric hydrogenation has been a transformative advancement in this field.

Chiral cationic ruthenium diamine complexes have proven to be highly effective catalysts for the asymmetric hydrogenation of a wide range of substituted naphthyridines.[9][10] These reactions typically proceed with high conversions and excellent enantioselectivities (up to 99% ee).[9][10]

Ruthenium_Catalysis Substrate Substituted Naphthyridine Intermediate Ru-Substrate Complex Substrate->Intermediate Catalyst [Ru(chiral diamine)(arene)]X2 Catalyst->Intermediate Product Chiral Tetrahydronaphthyridine Intermediate->Product Hydrogenation H2 H2 H2->Intermediate

Caption: General workflow for Ru-catalyzed asymmetric hydrogenation.

Step-by-Step Protocol for Ruthenium-Catalyzed Asymmetric Hydrogenation:

  • Catalyst Preparation: In a glovebox, a mixture of the ruthenium precursor (e.g., [RuCl2(p-cymene)]2) and the chiral diamine ligand in a suitable solvent (e.g., dichloromethane) is stirred at room temperature to form the active catalyst.

  • Reaction Setup: In a separate vial, the naphthyridine substrate is dissolved in a solvent such as methanol.

  • Hydrogenation: The substrate solution is transferred to an autoclave, and the catalyst solution is added. The autoclave is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 50 atm).

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a set period (e.g., 24 hours).[11]

  • Workup and Analysis: After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The enantiomeric excess of the product is determined by chiral HPLC analysis.[11]

Transfer hydrogenation offers a practical and often safer alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule, such as isopropanol or formic acid, is used to provide the hydrogen atoms.[12][13] Iridium complexes have emerged as powerful catalysts for transfer hydrogenation reactions, including the reduction of naphthyridines.

A plausible mechanism for iridium-catalyzed transfer hydrogenation involves the formation of an iridium hydride species from the hydrogen donor.[14] The naphthyridine substrate then coordinates to the iridium hydride, followed by migratory insertion of the hydride to the C=N bond of the pyridine ring. Subsequent protonolysis releases the hydrogenated product and regenerates the active catalyst.[14]

Iridium_Catalysis Catalyst [IrCp*Cl2]2 Ir_Hydride Iridium Hydride Intermediate Catalyst->Ir_Hydride H_Donor Hydrogen Donor (e.g., Indoline) H_Donor->Ir_Hydride Complex Ir-Naphthyridine Complex Ir_Hydride->Complex Naphthyridine 1,8-Naphthyridine Naphthyridine->Complex Product Tetrahydronaphthyridine Complex->Product Hydride Transfer Regenerated_Catalyst Regenerated Catalyst Product->Regenerated_Catalyst Product Release Regenerated_Catalyst->Ir_Hydride

Caption: Plausible catalytic cycle for Iridium-catalyzed transfer hydrogenation.

Part 3: The Pharmacological Significance of Hydrogenated Naphthyridines

The diverse biological activities of naphthyridine derivatives have established them as a "privileged scaffold" in medicinal chemistry.[1] Hydrogenation of the naphthyridine core can significantly modulate these activities, leading to compounds with improved potency, selectivity, and pharmacokinetic properties.

A Legacy of Antibacterial Agents

The journey of naphthyridine-based therapeutics began with the antibacterial agent nalidixic acid.[2] This first-generation quinolone antibiotic inhibits bacterial DNA gyrase, leading to bacterial cell death.[15] Subsequent structural modifications, including the introduction of a fluorine atom and various substituents, have led to the development of highly potent fluoroquinolone antibiotics with a broad spectrum of activity.

CompoundKey Structural FeaturesSpectrum of Activity
Nalidixic Acid 1,8-naphthyridine corePrimarily Gram-negative bacteria
Enoxacin Fluoroquinolone with a piperazine moietyBroad spectrum, including Pseudomonas aeruginosa
Gemifloxacin Enhanced activity against Streptococcus pneumoniaeBroad spectrum
Expanding Therapeutic Horizons

Beyond their established role as antibacterial agents, hydrogenated naphthyridine derivatives have shown promise in a wide range of therapeutic areas, including:

  • Anticancer Activity: Certain tetrahydronaphthyridine analogues have been developed as selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle and are often dysregulated in cancer.[16]

  • Antiviral Properties: The naphthyridine scaffold has been explored for the development of antiviral agents.

  • Neurodegenerative Diseases: Some derivatives have been investigated as potential treatments for neurodegenerative disorders.

  • Anti-inflammatory and Analgesic Effects: The anti-inflammatory and analgesic properties of various naphthyridine derivatives have also been reported.

Conclusion: A Scaffold with a Bright Future

The history of hydrogenated naphthyridine derivatives is a testament to the power of chemical synthesis and the importance of serendipity in scientific discovery. From its humble beginnings as a byproduct in a chemical synthesis to its current status as a privileged scaffold in drug discovery, the hydrogenated naphthyridine core continues to inspire the development of novel therapeutic agents. The ongoing advancements in synthetic methodologies, particularly in asymmetric catalysis and automated synthesis, are enabling the exploration of an ever-expanding chemical space around this versatile heterocyclic framework. As our understanding of the intricate interplay between chemical structure and biological activity deepens, the future of hydrogenated naphthyridine derivatives in medicine and beyond looks exceptionally promising.

References

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Methodological & Application

Application Note: Step-by-Step Protocol for 1,7-Naphthyridinone Cyclization and Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The 1,7-naphthyridin-8(7H)-one scaffold is a highly privileged bicyclic heteroaromatic pharmacophore characterized by a fused pyridine-pyrrolidinone structure[1]. Its keto tautomer predominates in nonhydroxylic solvents and the solid state, providing unique hydrogen-bonding capabilities that make it a critical structural motif in modern drug discovery[1]. Derivatives of this core have demonstrated profound biological activities, most notably as potent kinase inhibitors (e.g., PIP4K2A, FGFR) and as modulators of the WNT signaling pathway, which induces apoptosis in cancer cell lines such as SW480 and HCT116[1][2].

The synthesis of the 1,7-naphthyridinone core requires precise regiocontrol. Historically, modified Skraup reactions or classical base-catalyzed condensations were employed, relying on the Michael addition of aldehydes and malononitrile dimers followed by heterocyclization[3]. However, modern synthetic protocols increasingly favor Rh(III)-catalyzed C–H functionalization/annulation of pyridine derivatives with alkynes. This transition-metal-catalyzed approach is chosen because it avoids harsh acidic conditions, tolerates a broader range of functional groups, and achieves exceptional regioselectivity (yields up to 90%) by directing the metal insertion specifically to the electron-deficient positions of the pyridine ring[1].

WNT_Pathway N1 1,7-Naphthyridinone Derivatives N2 WNT Signaling Complex N1->N2 Inhibits N3 β-Catenin Degradation N2->N3 Promotes N4 Inhibition of Target Gene Transcription N3->N4 Leads to N5 Cell Cycle Arrest & Apoptosis N4->N5 Results in

Mechanism of WNT pathway inhibition by 1,7-naphthyridinones inducing apoptosis.

Quantitative Biological Data

The structural versatility of the 1,7-naphthyridinone and related naphthyridine cores allows for the fine-tuning of electronic and steric properties, leading to high-affinity binding in the ATP pockets of various kinases. The table below summarizes the inhibitory activity of representative derivatives.

Compound ID / DerivativeTarget KinaseIC₅₀ (nM)Assay Method
BAY-091PIP4K2A2.9ADP-Glo Assay[2]
BAY-297PIP4K2A1.8ADP-Glo Assay[2]
Compound 26cc-Met8.7Kinase Assay[2]
Naphthyridine 1-oxide deriv.p38α MAP Kinase<10Kinase Assay[2]
Naphthyridone derivativeKDM5A25Biochemical Assay[2]
Naphthyridine derivativeFGFR1 - FGFR4<10Enzymatic Assay[2]

Experimental Protocols

Protocol A: Rh(III)-Catalyzed C-H Functionalization/Annulation

This protocol details the modern, highly regioselective synthesis of the 1,7-naphthyridin-8(7H)-one core via transition-metal catalysis[1].

Causality & Rationale: The use of


 as a catalyst facilitates the targeted C-H activation of the N-pivaloyl-2-aminopyridine precursor. Cu(OAc)₂ acts as a crucial stoichiometric oxidant to re-oxidize the Rh(I) species back to the active Rh(III) state, thus closing the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the functionalized 2-aminopyridine derivative (1.0 equiv, 0.5 mmol) and the internal alkyne (1.2 equiv, 0.6 mmol).

  • Catalyst Loading: Add the rhodium catalyst

    
     (5 mol%) and the oxidant Cu(OAc)₂ (2.1 equiv). Note: The slight excess of oxidant ensures complete turnover of the rhodium catalyst.
    
  • Solvent Addition: Suspend the mixture in anhydrous tert-amyl alcohol (t-AmOH) (3.0 mL). The choice of a sterically hindered, polar protic solvent stabilizes the transition state without participating in nucleophilic side reactions.

  • Cyclization: Seal the tube under a nitrogen atmosphere and stir the reaction mixture at 110 °C for 16 hours. The elevated temperature provides the necessary activation energy for the rate-determining C-H bond cleavage.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove copper salts. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the 1,7-naphthyridin-8(7H)-one core.

Self-Validation System: Monitor the reaction via LC-MS. Successful cyclization is validated by the complete consumption of the pyridine precursor and the emergence of a product mass corresponding to


. Post-purification, 

NMR must show characteristic aromatic protons at δ 7.57–8.65, confirming the aromatized bicyclic structure[1].

Workflow N1 Precursor Preparation (Pyridine Derivative) N2 Catalyst Addition (Rh(III) + Cu(OAc)2) N1->N2 N3 C-H Activation & Annulation (110°C) N2->N3 N4 Workup & Filtration (EtOAc / Celite) N3->N4 N5 Purification (Column Chromatography) N4->N5 N6 1,7-Naphthyridin-8(7H)-one Core Isolated N5->N6

Workflow for the Rh(III)-catalyzed synthesis of 1,7-naphthyridin-8(7H)-ones.

Protocol B: Classical Base-Catalyzed Multicomponent Cyclization

For highly substituted derivatives, a one-pot multicomponent reaction inspired by related naphthyridine methodologies can be employed[3].

Causality & Rationale: This method leverages the intrinsic electrophilicity of aldehydes and the nucleophilicity of malononitrile dimers. Base catalysis (e.g., sodium ethoxide) deprotonates the active methylene, driving a Michael addition that is immediately followed by an intramolecular heterocyclization[1][3].

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask, combine the target aldehyde (1.0 equiv), malononitrile dimer (1.0 equiv), and an enehydrazinoketone (1.0 equiv) in absolute ethanol (10 mL)[3].

  • Base Addition: Add a catalytic amount of sodium ethoxide (0.2 equiv) dropwise. The base initiates the Michael addition[1].

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours.

  • Aromatization: Acidify the mixture slightly (pH 5-6) using dilute HCl to promote the final elimination of water and drive the aromatization of the newly formed ring[3].

  • Isolation: Cool the reaction to 0 °C to induce precipitation. Filter the solid, wash with cold ethanol, and recrystallize from a chloroform-benzene mixture to yield the pure product[4].

Protocol C: Dissolution and In Vitro Preparation

Because 1,7-naphthyridin-8(7H)-ones are often utilized in cellular assays (e.g., MTT assays for cell viability), proper dissolution is critical to ensure reproducible bioavailability[2][5].

Step-by-Step Methodology:

  • Weighing: Carefully weigh out 1.60 mg of the synthesized 1,7-naphthyridin-8(7H)-one derivative (e.g., 6-Methyl-1,7-naphthyridin-8(7H)-one) into a sterile microcentrifuge tube[5].

  • Solvent Addition: Add 1.0 mL of cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution[5]. Rationale: DMSO disrupts the strong intermolecular hydrogen bonding of the keto tautomer, ensuring complete solvation.

  • Dissolution: Tightly cap and vortex for 1-2 minutes. If particulates remain, apply gentle warming in a 37 °C water bath for 5-10 minutes[5].

  • Validation: Visually inspect against a light source to ensure a completely clear solution. Aliquot and store at -20 °C to prevent freeze-thaw degradation[5].

References

1.[1] 1,7-Naphthyridin-8(7H)-one | 67967-11-7 | Benchchem: Synthetic Routes and Reaction Conditions. Benchchem. 2.[4] Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences. 3.[2] Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. Benchchem. 4.[3] 3-Fluoro-1,7-naphthyridin-8(7H)-one. Smolecule. 5.[5] Application Note: Protocol for the Dissolution of 6-Methyl-1,7-naphthyridin-8(7H)-one for Experimental Use. Benchchem.

Sources

Application Notes and Protocols for the Synthesis of Dihydro-naphthyridinones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Significance of Dihydro-naphthyridinones in Drug Discovery

The dihydro-naphthyridinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. These nitrogen-containing bicyclic structures are key components in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. Notably, derivatives of dihydro-naphthyridinones have shown promise as potent antitumor and antibacterial agents, underscoring their importance as a focal point for the design of novel therapeutics.[1][2][3] The modular nature of their synthesis allows for the systematic exploration of structure-activity relationships (SAR), making them an attractive target for researchers aiming to develop next-generation pharmaceuticals. This guide provides an in-depth exploration of the key reagents, catalysts, and protocols for the synthesis of various dihydro-naphthyridinone isomers, with a focus on providing both the practical "how" and the mechanistic "why" to empower researchers in their synthetic endeavors.

Strategic Approaches to the Dihydro-naphthyridinone Core: A Comparative Overview

The construction of the dihydro-naphthyridinone skeleton can be achieved through several synthetic strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, scalability, and the availability of starting materials. Here, we delve into three prominent and effective methods:

  • Inverse-Electron-Demand Diels-Alder (IEDA) Reactions: A powerful and versatile method for the construction of the 3,4-dihydro-1,8-naphthyridin-2(1H)-one core.

  • Copper-Catalyzed Intramolecular [4+2] Hetero-Diels-Alder Reactions: An efficient approach for the synthesis of 5,6-dihydrodibenzo[b,h][1][4]naphthyridines.

  • Iodine-Catalyzed Domino Reactions: A metal-free alternative for the synthesis of specific dibenzo[b,h][1][4]naphthyridine-11-carboxamide derivatives.

The following table provides a high-level comparison of these synthetic strategies:

Synthetic StrategyKey Reagents & CatalystsTypical Reaction ConditionsAdvantagesDisadvantages
Inverse-Electron-Demand Diels-Alder (IEDA) Reaction 1,2,4-Triazines, Alkynes; Pd and Cu catalysts for precursor synthesis (Sonogashira coupling)High temperature (conventional heating or microwave irradiation)High yields, modular, allows for diverse substitution patterns.[2][3]Requires multi-step synthesis of precursors, high temperatures may limit substrate scope.
Copper-Catalyzed Intramolecular Hetero-Diels-Alder 2-(N-propargylamino)benzaldehydes, Arylamines, CuBr₂Mild conditionsHigh efficiency, good tolerance of various substituents.[4][5]Limited to specific isomeric cores.
Iodine-Catalyzed Domino Reaction 2-Aminobenzamides, Mucobromic acid, Molecular IodineRefluxing THFMetal-free, atom-economical domino process.Substrate scope may be limited to specific carboxamide derivatives.

I. Inverse-Electron-Demand Diels-Alder (IEDA) Strategy for 3,4-Dihydro-1,8-naphthyridin-2(1H)-ones

The IEDA reaction is a cornerstone of modern heterocyclic synthesis, providing a convergent and efficient route to a wide array of nitrogen-containing ring systems. In the context of dihydro-naphthyridinone synthesis, this strategy typically involves the reaction of an electron-deficient 1,2,4-triazine with an electron-rich alkyne. The reaction proceeds through a [4+2] cycloaddition followed by the extrusion of dinitrogen to afford the desired bicyclic core. Microwave irradiation has been shown to significantly accelerate this transformation, leading to higher yields and shorter reaction times.[2][3]

Mechanistic Rationale

The causality behind this synthetic choice lies in the predictable and high-yielding nature of the IEDA reaction. The 1,2,4-triazine acts as the electron-deficient diene, and its LUMO (Lowest Unoccupied Molecular Orbital) interacts with the HOMO (Highest Occupied Molecular Orbital) of the alkyne dienophile. The subsequent retro-Diels-Alder reaction, driven by the entropically favorable loss of a small molecule (N₂), leads to the formation of the aromatic pyridone ring.

IEDA_Mechanism Triazine 1,2,4-Triazine (Diene) Cycloaddition [4+2] Cycloaddition Triazine->Cycloaddition Alkyne Alkyne (Dienophile) Alkyne->Cycloaddition Intermediate Bicyclic Intermediate Cycloaddition->Intermediate Extrusion N₂ Extrusion (Retro-Diels-Alder) Intermediate->Extrusion Product Dihydro-naphthyridinone Extrusion->Product

IEDA Reaction Mechanism for Dihydro-naphthyridinone Synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 1-Butyl-7-phenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

This protocol details a two-stage process: the synthesis of the N-substituted N-triazinylpent-4-ynamide precursor, followed by the microwave-assisted intramolecular IEDA reaction.

Part A: Synthesis of N-Butyl-N-(5-phenyl-1,2,4-triazin-3-yl)pent-4-ynamide

  • Materials:

    • N-Butylpent-4-ynamide

    • 3-Methanesulfonyl-5-phenyl-1,2,4-triazine

    • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a solution of N-butylpent-4-ynamide (1.0 equiv) in anhydrous THF under an inert atmosphere at -78 °C, add LiHMDS (1.1 equiv) dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add a solution of 3-methanesulfonyl-5-phenyl-1,2,4-triazine (1.2 equiv) in anhydrous THF.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired N-butyl-N-(5-phenyl-1,2,4-triazin-3-yl)pent-4-ynamide.

Part B: Microwave-Assisted Intramolecular IEDA Reaction

  • Materials:

    • N-Butyl-N-(5-phenyl-1,2,4-triazin-3-yl)pent-4-ynamide

    • Chlorobenzene

    • Microwave reactor vial

  • Procedure:

    • Place the N-butyl-N-(5-phenyl-1,2,4-triazin-3-yl)pent-4-ynamide (1.0 equiv) in a microwave reactor vial.

    • Add chlorobenzene as the solvent.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 220 °C for 1 hour.[3]

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield 1-butyl-7-phenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one.

IEDA_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Microwave-Assisted Cyclization start_precursor N-Butylpent-4-ynamide + 3-Methanesulfonyl-5-phenyl-1,2,4-triazine reaction_precursor LiHMDS, THF, -78 °C to rt start_precursor->reaction_precursor workup_precursor Aqueous Work-up & Purification reaction_precursor->workup_precursor product_precursor N-Butyl-N-(5-phenyl-1,2,4-triazin-3-yl)pent-4-ynamide workup_precursor->product_precursor start_cyclization Precursor in Chlorobenzene product_precursor->start_cyclization reaction_cyclization Microwave, 220 °C, 1 h start_cyclization->reaction_cyclization workup_cyclization Concentration & Purification reaction_cyclization->workup_cyclization product_final 1-Butyl-7-phenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one workup_cyclization->product_final

Experimental Workflow for IEDA Synthesis.

II. Copper-Catalyzed Intramolecular Hetero-Diels-Alder Strategy

This method provides an elegant and efficient route to 5,6-dihydrodibenzo[b,h][1][4]naphthyridines through a copper-catalyzed intramolecular [4+2] hetero-Diels-Alder reaction. The reaction proceeds under mild conditions and demonstrates good tolerance for a variety of substituents, making it an attractive approach for library synthesis.[4][5]

Mechanistic Rationale

The reaction is initiated by the condensation of a 2-(N-propargylamino)benzaldehyde with an arylamine to form an in-situ generated imine. The copper(II) bromide catalyst then facilitates an intramolecular inverse-electron-demand hetero-Diels-Alder reaction, where the imine acts as the heterodiene and the tethered alkyne serves as the dienophile. Subsequent air oxidation of the resulting intermediate furnishes the aromatic dihydro-naphthyridinone product.

Experimental Protocol: Synthesis of a 5,6-Dihydrodibenzo[b,h][1][4]naphthyridine Derivative
  • Materials:

    • 2-(N-propargylamino)benzaldehyde derivative

    • Arylamine derivative

    • Copper(II) bromide (CuBr₂)

    • Toluene

  • Procedure:

    • To a solution of the 2-(N-propargylamino)benzaldehyde derivative (1.0 equiv) and the arylamine derivative (1.1 equiv) in toluene, add CuBr₂ (10 mol%).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 5,6-dihydrodibenzo[b,h][1][4]naphthyridine derivative.

III. Iodine-Catalyzed Domino Reaction Strategy

For the synthesis of specific fused dihydro-naphthyridinone structures, such as 6-oxo-5,6-dihydrodibenzo[b,h][1][4]naphthyridine-11-carboxamides, a metal-free iodine-catalyzed domino reaction offers a compelling alternative. This approach is characterized by its operational simplicity and atom economy.

Mechanistic Rationale

This domino reaction is proposed to proceed through a series of transformations initiated by the iodine catalyst. The reaction between a 2-aminobenzamide and mucobromic acid in the presence of iodine leads to a cascade of events, including condensation, cyclization, and double elimination of hydrogen bromide, to ultimately form the polycyclic dihydro-naphthyridinone product.

Experimental Protocol: Synthesis of a 6-Oxo-5,6-dihydrodibenzo[b,h][1][4]naphthyridine-11-carboxamide
  • Materials:

    • 2-Aminobenzamide derivative

    • Mucobromic acid

    • Molecular iodine (I₂)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of the 2-aminobenzamide derivative (1.0 equiv) and mucobromic acid (1.0 equiv) in anhydrous THF, add a catalytic amount of molecular iodine (e.g., 10-20 mol%).

    • Reflux the reaction mixture and monitor its progress by TLC.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the resulting residue by recrystallization or column chromatography to obtain the desired 6-oxo-5,6-dihydrodibenzo[b,h][1][4]naphthyridine-11-carboxamide.

Characterization of Dihydro-naphthyridinones

The structural elucidation of the synthesized dihydro-naphthyridinones is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compounds.

    • ¹H NMR: The proton spectra will show characteristic signals for the aromatic and aliphatic protons. For 3,4-dihydro-1,8-naphthyridin-2(1H)-ones, two triplet signals corresponding to the adjacent methylene groups in the dihydropyridinone ring are typically observed around δ 2.5-3.5 ppm.[6]

    • ¹³C NMR: The carbon spectra will confirm the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the lactam typically appears in the range of δ 160-175 ppm.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules by providing a highly accurate mass measurement of the molecular ion.

References

  • Fadel, S., Hajbi, Y., Khouili, M., Lazar, S., Suzenet, F., & Guillaumet, G. (2014). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry, 10, 282–286. [Link]

  • Feng, B., Lu, L., Li, C., & Wang, X. (2016). Iodine-catalyzed synthesis of dibenzo[b,h][1][4]naphthyridine-11-carboxamides via a domino reaction involving double elimination of hydrogen bromide. Organic & Biomolecular Chemistry, 14(10), 2774–2779. [Link]

  • Fadel, S., Hajbi, Y., Khouili, M., Lazar, S., Suzenet, F., & Guillaumet, G. (2014). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels-Alder reactions. Beilstein Journal of Organic Chemistry, 10, 282-6. [Link]

  • Fadel, S., Hajbi, Y., Khouili, M., Lazar, S., Suzenet, F., & Guillaumet, G. (2014). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels-Alder reactions. PubMed, 24605148. [Link]

  • Fadel, S., et al. (2014). Supporting Information for: Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Reddy, T. R., Sridharan, V., & Menéndez, J. C. (2016). Synthesis of 5,6-Dihydrodibenzo[b,h][1][4]naphthyridines via Copper Bromide Catalyzed Intramolecular [4 + 2] Hetero-Diels-Alder Reactions. The Journal of Organic Chemistry, 81(3), 1116–1124. [Link]

  • Amanote Research. (n.d.). 4Amino-7,8-Dihydro-1,6-Naphthyridin-5(6H)ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and StructureActivity Relationships. Retrieved from [Link]

  • Reddy, T. R., Sridharan, V., & Menéndez, J. C. (2016). Synthesis of 5,6-Dihydrodibenzo[b,h][1][4]naphthyridines via Copper Bromide-Catalyzed Intramolecular [4+2] Hetero-Diels-Alder Reactions. ResearchGate. [Link]

Sources

Microwave-Assisted Synthesis of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one

[1]

Part 1: Introduction & Core Directive

Topic: Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.

Executive Summary

The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for phosphodiesterase 4 (PDE4) inhibitors, antitumor agents, and kinase inhibitors. However, the synthesis of the 7,8-dihydro-1,7-naphthyridin-6(5H)-one subclass via conventional thermal heating is often plagued by prolonged reaction times (24–48 hours), harsh conditions (high boiling solvents like Dowtherm A), and poor regioselectivity (yielding mixtures of 1,5- and 1,7-isomers).

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these limitations. By leveraging the dielectric heating effects of microwave irradiation, we achieve a rapid, high-yielding cascade cyclization of 3-aminoisonicotinates with acrylates. This "Aza-Michael-Amidation" cascade effectively constructs the lactam ring in minutes rather than days, providing a scalable route to the target scaffold.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Retrosynthetic Analysis & Mechanistic Insight

The synthesis of 7,8-dihydro-1,7-naphthyridin-6(5H)-one is best approached via a one-pot cascade sequence involving an intermolecular aza-Michael addition followed by an intramolecular lactamization.

  • Starting Materials: Methyl 3-aminoisonicotinate (provides the pyridine core and the N7/C8a framework) and Methyl acrylate (provides the C5-C6 fragment).

  • Mechanism:

    • Aza-Michael Addition: The exocyclic amine at position 3 of the pyridine attacks the

      
      -carbon of the acrylate. This step is often rate-limiting in conventional synthesis due to the reduced nucleophilicity of the aminopyridine. Microwave irradiation accelerates this step by increasing the molecular collision frequency and overcoming the activation energy barrier.
      
    • Intramolecular Amidation (Cyclization): The newly formed secondary amine attacks the ester at position 4 of the pyridine ring. This 6-exo-trig cyclization releases methanol and forms the stable lactam ring.

Microwave Advantage
  • Dielectric Heating: Polar solvents (e.g., Ethanol, DMF) efficiently couple with microwave energy, generating rapid internal heating. This is crucial for the amidation step, which typically requires high thermal energy to displace the alkoxide.

  • Pressure Effect: Performing the reaction in a sealed vessel allows the solvent to be heated 20–50°C above its atmospheric boiling point, significantly increasing the reaction rate (Arrhenius equation) without solvent loss.

Experimental Protocol
Materials & Reagents
  • Precursor: Methyl 3-aminoisonicotinate (CAS: 101560-19-8) - 1.0 equiv.

  • Reactant: Methyl acrylate (or Ethyl acrylate) - 1.5 equiv.

  • Base: Cesium Carbonate (

    
    ) or DBU - 0.5 equiv (Catalytic/Stoichiometric).
    
  • Solvent: Absolute Ethanol (EtOH) or N,N-Dimethylformamide (DMF). Note: Ethanol is preferred for green chemistry; DMF is preferred for higher temperature stability.

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover, Biotage Initiator).

Step-by-Step Procedure
  • Preparation:

    • In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve Methyl 3-aminoisonicotinate (152 mg, 1.0 mmol) in Absolute Ethanol (3.0 mL).

    • Add Methyl acrylate (135

      
      L, 1.5 mmol).
      
    • Add

      
        (163 mg, 0.5 mmol). Optimization Note: DBU (0.2 equiv) can be used for homogeneous conditions.
      
    • Seal the vial with a PTFE-lined septum cap.

  • Microwave Irradiation:

    • Place the vial in the microwave cavity.

    • Method: Dynamic Control (maintain target temperature).

    • Temperature: 140 °C.[1]

    • Pressure Limit: 250 psi (17 bar).

    • Power: High absorption (set max to 200 W).

    • Hold Time: 20 minutes.

    • Pre-stirring: 30 seconds.

  • Work-up:

    • Cool the reaction vessel to room temperature (using compressed air cooling feature of the reactor).

    • Monitor: Check reaction progress via TLC (10% MeOH in DCM) or LC-MS. The product typically appears as a more polar spot.

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess acrylate.

    • Resuspend the residue in water (10 mL) and extract with Ethyl Acetate (

      
       mL). Alternatively, if the product precipitates upon adding water, filter and wash with cold ether.
      
  • Purification:

    • Dry combined organic layers over anhydrous

      
      , filter, and concentrate.
      
    • Purify via Flash Column Chromatography (Silica Gel, 0-10% MeOH/DCM gradient).

    • Yield: Typical isolated yield is 75–85%.

Optimization & Troubleshooting
ParameterStandard ConditionOptimization/AlternativeRationale
Solvent EthanolDMF or NMPUse DMF if T > 160°C is required for difficult substrates.
Base

KOtBu or DBUStronger bases may accelerate the Michael addition but risk polymerization of acrylate.
Temp/Time 140°C / 20 min160°C / 10 minHigher temp decreases time but increases pressure; ensure vial limit is not exceeded.
Stoichiometry 1.5 eq Acrylate2.0 - 3.0 eqExcess acrylate drives the equilibrium of the Michael addition forward.

Troubleshooting:

  • Issue: Low conversion to intermediate (Michael adduct).

    • Solution: Increase acrylate equivalents (up to 3.0) or switch to a more polar solvent (DMF) to enhance microwave absorption.

  • Issue: Intermediate formed but no cyclization.

    • Solution: Increase temperature to 160°C or add a Lewis Acid catalyst (

      
      ) to activate the ester.
      

Part 3: Visualization & Formatting

Reaction Scheme & Mechanism

The following diagram illustrates the Aza-Michael addition followed by the intramolecular cyclization to form the 1,7-naphthyridinone core.

ReactionPathwaycluster_0Microwave Irradiation (One-Pot)StartMethyl 3-aminoisonicotinate(Precursor)IntermediateAza-Michael Adduct(Secondary Amine)Start->IntermediateMW, 140°CCs2CO3ReagentMethyl AcrylateReagent->IntermediateTransitionTransition State(6-exo-trig)Intermediate->TransitionIntramolecularAttackProduct7,8-Dihydro-1,7-naphthyridin-6(5H)-one(Target)Transition->Product- MeOHCyclization

Caption: One-pot microwave-assisted cascade synthesis of 7,8-dihydro-1,7-naphthyridin-6(5H)-one via Aza-Michael/Cyclization sequence.

Experimental Workflow Diagram

WorkflowStep11. PREPAREDissolve 3-aminoisonicotinate & Acrylatein EtOH/DMF with BaseStep22. IRRADIATEMicrowave: 140°C, 20 minHigh Absorption LevelStep1->Step2Step33. MONITORCheck TLC/LCMS for conversion(Disappearance of amine)Step2->Step3Step44. WORK-UPConcentrate & Extract (EtOAc/H2O)or Filter PrecipitateStep3->Step4Step55. PURIFYFlash Chromatography(DCM:MeOH)Step4->Step5

Caption: Step-by-step experimental workflow for the microwave synthesis protocol.

References

  • Microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones. Source: European Journal of Medicinal Chemistry (2013). Context: Establishes the utility of microwave irradiation for fusing lactam rings to pyridine systems.

  • Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Source: Beilstein Journal of Organic Chemistry (2013). Context: Demonstrates high-temperature microwave protocols for naphthyridinone synthesis.

  • Practical synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones. Source: ResearchGate / Arkivoc (2002). Context: Provides foundational chemistry for cyclizing pyridine-amino-esters which is adapted here for the 1,7-isomer.

  • Microwave-Assisted Organic Synthesis (MAOS) of Heterocycles. Source: General Application Note Principles (BenchChem/CEM). Context: Supports the dielectric heating rationale and solvent choice (Ethanol/DMF) for polar cyclizations. (General Reference)

Scalable manufacturing processes for naphthyridinone intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Naphthyridinones (specifically 1,6- and 1,8-naphthyridin-4(1H)-ones) are privileged scaffolds in medicinal chemistry, serving as the pharmacophore for next-generation kinase inhibitors (PI3K/mTOR) and antibacterial agents. However, the legacy manufacturing route—the Gould-Jacobs reaction—presents significant safety and scalability challenges, including extreme thermal requirements (>250°C) and hazardous chlorination steps.

This guide details a modernized, scalable workflow. We transition from dangerous batch-mode thermal cyclizations to a Continuous Flow Thermal Loop , and provide a safety-validated protocol for the subsequent POCl₃ chlorination . This approach ensures reproducible critical quality attributes (CQAs) while mitigating the risk of thermal runaway.

Introduction: The Scalability Bottleneck

The synthesis of the naphthyridinone core typically follows the Gould-Jacobs protocol: condensation of an aminopyridine with an alkoxymethylene malonate, followed by cyclization.

  • The Problem: The cyclization step requires temperatures exceeding 250°C. In batch manufacturing, this necessitates the use of high-boiling solvents like Dowtherm A (diphenyl ether/biphenyl). Removal of these solvents is energy-intensive and leads to product contamination.

  • The Solution: High-temperature continuous flow chemistry allows for "superheating" solvents (e.g., NMP or Diphenyl ether) in a closed system, reducing residence times from hours to minutes and improving impurity profiles.

Module 1: The Gould-Jacobs Cyclization (Flow Protocol)

Reaction Scheme

The synthesis of 1,6-naphthyridin-4(1H)-one begins with 4-aminopyridine.

  • Condensation: 4-aminopyridine + Diethyl ethoxymethylenemalonate (EMME)

    
     Enamine intermediate.
    
  • Cyclization: Thermal closure of the pyridine ring.

  • Saponification/Decarboxylation: Removal of the ester group (optional depending on target).

Visual Workflow (DOT Diagram)

GouldJacobsFlow Start Feed Stock A: 4-Aminopyridine (in Toluene) Mixer T-Mixer (Ambient Temp) Start->Mixer Reagent Feed Stock B: EMME (1.1 equiv) Reagent->Mixer R1 Reactor Coil 1 (Condensation) 110°C, 30 min Mixer->R1 Evap Inline Concentration (Remove Ethanol) R1->Evap -EtOH R2 Reactor Coil 2 (Cyclization) 260°C, 50 bar Solvent: Diphenyl Ether Evap->R2 Quench Cooling Loop (Rapid Quench to 25°C) R2->Quench Product Crude Naphthyridinone Precipitate Quench->Product

Figure 1: Continuous flow setup for high-temperature Gould-Jacobs cyclization, eliminating open-vessel thermal hazards.

Experimental Protocol (Flow Mode)
  • Reagents: 4-Aminopyridine (1.0 eq), EMME (1.1 eq), Diphenyl ether (Carrier solvent).

  • Equipment: High-pressure reactor coil (e.g., Stainless steel or Hastelloy), Back Pressure Regulator (BPR) set to 50 bar.

Step-by-Step:

  • Feed Preparation: Dissolve 4-aminopyridine in minimal warm toluene. Load EMME neat into Pump B.

  • Condensation (Stage 1): Mix streams at a T-junction. Pass through a heated coil (110°C) with a residence time (

    
    ) of 30 minutes.
    
    • Checkpoint: Monitor disappearance of amine by HPLC.

  • Solvent Switch (Critical): The condensation releases ethanol. For the high-temp step, ethanol must be removed to prevent pressure spikes. Use a continuous vacuum stripper or simply dilute with high-boiling Diphenyl ether if the ethanol fraction is low (<5%).

  • Cyclization (Stage 2): Pump the intermediate stream into the high-temperature coil (260°C).

    • Pressure: Maintain 750 psi (50 bar) via BPR to keep the solvent liquid.

    • Residence Time: 5–10 minutes (vs. 4 hours in batch).

  • Collection: The effluent passes through a heat exchanger (cooling to 25°C). The product, 1,6-naphthyridin-4(1H)-one, is insoluble in cold diphenyl ether and precipitates immediately.

  • Purification: Filter the slurry. Wash the filter cake with hexane to remove residual diphenyl ether.

Why This Works: The closed system allows temperatures above the solvent's atmospheric boiling point, accelerating kinetics (Arrhenius equation) while containing the thermal hazard.

Module 2: Chlorination & Functionalization

Converting the tautomeric hydroxy group to a chlorine atom is essential for subsequent cross-coupling (Suzuki/Buchwald). This step uses Phosphorus Oxychloride (POCl₃) and is historically prone to thermal runaways during quenching.

Safety-Critical Mechanism

The reaction generates HCl gas and phosphonic acid byproducts. The addition of water to quench excess POCl₃ is highly exothermic (


).
Visual Mechanism (DOT Diagram)

ChlorinationSafety Substrate 4-Hydroxy-1,6-naphthyridine Intermediate Dichlorophosphate Intermediate Substrate->Intermediate 90°C, 2h Reagent POCl3 + Benzyltriethylammonium Cl (Catalyst) Reagent->Intermediate Product 4-Chloro-1,6-naphthyridine Intermediate->Product -Cl- Hazard HAZARD: Quench Exotherm POCl3 + 3H2O -> H3PO4 + 3HCl Product->Hazard Workup

Figure 2: Chlorination pathway highlighting the critical safety control point during workup.

Scalable Batch Protocol

Reagents: Naphthyridinone intermediate (100 g), POCl₃ (3.0 eq), Benzyltriethylammonium chloride (BTEAC, 1.0 eq - Phase Transfer Catalyst).

  • Setup: Use a jacketed glass reactor with an overhead stirrer and a caustic scrubber (NaOH) connected to the vent line to trap HCl.

  • Addition: Charge solid naphthyridinone and BTEAC. Add POCl₃ slowly at room temperature.

    • Note: BTEAC allows the reaction to proceed at lower temperatures (80°C vs 110°C reflux), improving safety.

  • Reaction: Heat to 80°C. Agitate for 3 hours.

    • IPC (In-Process Control): HPLC to verify <1% starting material.

  • Controlled Quench (The "Reverse Addition"):

    • Do NOT add water to the reactor.

    • Prepare a separate vessel with ice/water (5 vol) at 0°C.

    • Slowly transfer the hot reaction mass into the ice water, maintaining internal temperature <20°C.

  • Isolation: Neutralize to pH 7 with 50% NaOH (cooling required). Extract with Dichloromethane (DCM) or Ethyl Acetate.

Analytical Quality Control

ParameterMethodAcceptance CriteriaRationale
Purity HPLC (C18, Gradient ACN/H2O)> 98.5% AreaCritical for drug substance starting material.
Regioisomers 1H-NMRNot Detected1,5- vs 1,6-naphthyridine differentiation is distinct in aromatic region.
Residual Solvent GC-Headspace< 500 ppm (Diphenyl ether)High-boiling solvents are difficult to remove; strict limits apply.
Water Content Karl Fischer (KF)< 0.5% w/wPOCl3 reaction is water-sensitive.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Link

  • Bloemendal, V., et al. (2020).[3] Continuous one-flow multi-step synthesis of active pharmaceutical ingredients.[3] Reaction Chemistry & Engineering.[10] Link

  • Baumann, M., et al. (2011). Continuous flow photochemistry as an enabling synthetic technology: synthesis of substituted-6(5H)-phenanthridinones.[12] MedChemComm. Link

  • Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske Technical Bulletin. Link

Sources

Application Notes & Protocols: Leveraging 7,8-Dihydro-1,7-naphthyridin-6(5H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The naphthyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with its various isomers forming the core of numerous biologically active compounds.[1] Among these, the 7,8-dihydro-1,7-naphthyridin-6(5H)-one core represents a versatile and synthetically accessible building block. Its unique arrangement of hydrogen bond donors and acceptors, coupled with a rigid bicyclic structure, makes it an ideal starting point for designing potent and selective modulators of various biological targets. This guide provides an in-depth exploration of this scaffold, detailing its synthesis, key derivatization protocols, and potential applications in drug discovery, with a particular focus on the development of kinase and phosphodiesterase inhibitors.

Physicochemical Properties and Reactivity Profile

The 7,8-Dihydro-1,7-naphthyridin-6(5H)-one scaffold possesses distinct reactive sites that can be selectively addressed to build molecular complexity and fine-tune pharmacological properties. Understanding these characteristics is fundamental to its strategic deployment in a drug discovery campaign.

Core Properties
PropertyValue
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
CAS Number 853648-47-2
Appearance Solid
Key Structural Features Fused dihydropyridinone and pyridine rings, secondary amine (N7), lactam moiety.
Reactivity Analysis

The key to unlocking the potential of this scaffold lies in its strategic functionalization. The primary points of chemical modification are:

  • N7 Secondary Amine: This position is arguably the most versatile handle. It readily undergoes N-alkylation and N-arylation reactions. Modification at this site directly impacts the molecule's three-dimensional shape and allows for the introduction of pharmacophoric elements that can interact with solvent-exposed regions of a target protein or modulate physicochemical properties such as solubility and membrane permeability.

  • Pyridine Ring (C4, C5): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present. More commonly, the C-H bonds can be activated for metallation or halogenation, providing a subsequent handle for palladium-catalyzed cross-coupling reactions. This enables the exploration of deep, often hydrophobic, pockets within a target's active site.

  • Lactam Nitrogen (N1): While less reactive than the N7 amine, the N1 position can be functionalized under specific conditions, although this typically requires strong bases and is less frequently exploited compared to N7 modification.

Synthesis of the Core Scaffold: 7,8-Dihydro-1,7-naphthyridin-6(5H)-one

A robust and scalable synthesis of the core is paramount. The following protocol is adapted from a general method for dihydronaphthyridinone synthesis, which employs a highly efficient sequence of nucleophilic aromatic substitution (SNAr) followed by a one-pot reduction and lactamization.[2]

Protocol 2.1: Synthesis via SNAr and Reductive Cyclization

This protocol outlines the conversion of commercially available 2-chloro-3-cyanopyridine to the target scaffold.

Step 1: SNAr Reaction

  • To a solution of 2-chloro-3-cyanopyridine (1.0 eq) in anhydrous THF (0.2 M), add ethyl 2-isocyanoacetate (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the α-carbon of the isocyanoacetate, generating a potent nucleophile for the SNAr reaction. The isocyano group is critical for activating this position.

  • Allow the reaction to warm to room temperature and stir for 16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the SNAr adduct.

Step 2: One-Pot Nitrile Reduction and Lactamization

  • Dissolve the SNAr adduct (1.0 eq) in a mixture of ethanol and acetic acid (10:1 v/v, 0.1 M).

  • Add Raney Nickel (approx. 50% slurry in water, ~0.5 eq by weight) to the solution. Causality: Raney Nickel is a highly effective catalyst for the hydrogenation of nitriles to primary amines under these conditions. The presence of acetic acid helps maintain an active catalytic surface and promotes the subsequent lactamization.

  • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker, 50 psi) and stir vigorously for 24 hours at room temperature.

  • Once the reduction is complete (as monitored by LC-MS), carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure. The acidic conditions of the work-up facilitate the spontaneous intramolecular cyclization (lactamization) of the intermediate amino-ester.

  • Purify the resulting crude solid by recrystallization or column chromatography to afford 7,8-Dihydro-1,7-naphthyridin-6(5H)-one.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Reductive Cyclization A 2-Chloro-3-cyanopyridine + Ethyl 2-isocyanoacetate B Add NaH in THF, 0°C to RT A->B C Aqueous Work-up & Purification B->C D SNAr Adduct C->D E SNAr Adduct F H2, Raney Ni EtOH/AcOH E->F G Filter Catalyst & Concentrate F->G H 7,8-Dihydro-1,7- naphthyridin-6(5H)-one G->H G A Core Scaffold + Aryl Bromide B Add Pd₂(dba)₃, Xantphos, Cs₂CO₃ in Dioxane A->B C Heat under Inert Atmosphere (100°C) B->C D Work-up & Purification C->D E N7-Arylated Product D->E G Stress Stress / Cytokines (e.g., TNF-α, IL-1β) MKK MAPKKs (MKK3/6) Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylates Inflammation Inflammatory Response (Cytokine Production) Substrates->Inflammation Inhibitor 1,7-Naphthyridinone Inhibitor Inhibitor->p38 Inhibits ATP Binding G ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades to Response ↓ Anti-inflammatory Response PKA->Response Inhibitor 1,7-Naphthyridinone Inhibitor Inhibitor->PDE4 Inhibits

Sources

Solvent selection for reactions involving 1,7-naphthyridin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent System Optimization for 1,7-Naphthyridin-6-one Functionalization

Introduction & Executive Summary

The 1,7-naphthyridin-6-one scaffold represents a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors (e.g., PDE, MET) and antibacterial agents. However, its efficacy as a building block is frequently compromised by its physicochemical properties: high polarity, poor solubility in lipophilic solvents, and complex tautomeric behavior (lactam-lactim equilibrium).

This Application Note provides a definitive guide to solvent selection for this scaffold. Unlike generic heterocycles, the 1,7-naphthyridin-6-one system possesses two distinct nitrogen centers—the pyridine-like N1 and the amide-like N7 (in the lactam form)—creating unique solvation and reactivity challenges.

Key Takeaways:

  • Solubility: High-dielectric polar aprotic solvents (DMSO, NMP) are standard but pose workup challenges.[1]

  • Selectivity: Solvent polarity dictates the Regioselectivity of alkylation (N- vs. O-alkylation).[1]

  • Green Chemistry: 2-MeTHF and Cyclopentyl methyl ether (CPME) are validated, sustainable alternatives to DMF/DCM.[1]

Physicochemical Profiling & Solubility

Before attempting functionalization, the solubility profile must be established. 1,7-naphthyridin-6-one exists predominantly as the lactam (NH) tautomer in the solid state and in polar solvents, leading to strong intermolecular hydrogen bonding and


-stacking.
Protocol 1: Gravimetric Solubility Determination

Objective: To determine the saturation limit of 1,7-naphthyridin-6-one in candidate solvents.

Materials:

  • 1,7-naphthyridin-6-one (High Purity >98%)

  • Analytical Balance (0.01 mg precision)

  • Syringe Filters (0.45 µm PTFE)[1]

  • Candidate Solvents: DMSO, DMF, 2-MeTHF, Methanol, Toluene.

Workflow:

  • Preparation: Weigh approx. 50 mg of substrate into a 4 mL vial.

  • Addition: Add solvent in 100 µL increments under constant stirring at 25°C.

  • Equilibration: If dissolution is not immediate, sonicate for 10 mins and stir for 4 hours.

  • Filtration: If solids remain after 2 mL solvent addition, filter the supernatant.

  • Quantification: Evaporate a known volume of filtrate and weigh the residue (Gravimetric) OR analyze via HPLC against a standard curve.

Data Summary (Typical Values):

Solvent ClassSolventSolubility RatingApplication
Polar Aprotic DMSOHigh (>50 mg/mL)NMR, Stock Solutions, SNAr
Polar Aprotic DMF/NMPHigh (>40 mg/mL)Alkylation, Pd-Coupling
Green Aprotic 2-MeTHF Moderate (5-15 mg/mL)Recommended for Workup/Extraction
Protic MethanolModerate (10-20 mg/mL)Hydrogenations, Deprotection
Non-Polar ToluenePoor (<1 mg/mL)Requires Phase Transfer Catalyst

Tautomeric Control & Reactivity[1]

The reactivity of 1,7-naphthyridin-6-one is governed by the solvent's influence on the lactam-lactim equilibrium.

  • Lactam (NH form): Favored in polar solvents (DMSO, Water, MeOH).[1] Directs electrophiles to the Nitrogen (N-alkylation).[1]

  • Lactim (OH form): Accessible via specific conditions (non-polar solvents + Ag salts), but thermodynamically less stable.[1] Directs electrophiles to the Oxygen (O-alkylation).[1]

Visualization: Solvent-Dependent Reactivity Pathways

SolventPathways Substrate 1,7-Naphthyridin-6-one PolarSolv Polar Aprotic (DMF, DMSO, NMP) Substrate->PolarSolv Dissolution NonPolarSolv Non-Polar/Green (Toluene, 2-MeTHF) Substrate->NonPolarSolv Suspension/PTC Lactam Lactam Form (Major) (NH-Nucleophile) PolarSolv->Lactam Stabilizes Dipole Lactim Lactim Salt (O-Nucleophile) NonPolarSolv->Lactim With Ag+ Salts N_Prod N-Alkylated Product (Thermodynamic) Lactam->N_Prod Base (NaH/Cs2CO3) O_Prod O-Alkylated Product (Kinetic) Lactim->O_Prod Ag2CO3 / RT

Caption: Figure 1.[1][2] Solvent influence on tautomeric equilibrium and resulting regioselectivity during alkylation.

Reaction Protocols

Protocol A: Regioselective N-Alkylation (Thermodynamic Control)

Rationale: To functionalize the amide nitrogen (N7) while suppressing O-alkylation.[1] Preferred Solvent: DMF (Traditional) or NBP (N-Butylpyrrolidinone) (Green Alternative).[1]

  • Dissolution: Dissolve 1.0 eq of 1,7-naphthyridin-6-one in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add 1.2 eq NaH (60% dispersion). Stir for 30 min.

    • Observation: Evolution of H2 gas; solution may turn yellow/orange (anion formation).[1]

  • Electrophile Addition: Add 1.1 eq Alkyl Halide dropwise.

  • Reaction: Warm to RT and stir for 2-4 hours. Monitor via LC-MS.

  • Workup (Critical):

    • Issue: DMF is hard to remove.[1]

    • Solution: Dilute reaction 1:10 with 5% LiCl (aq) .[1] Extract 3x with 2-MeTHF or EtOAc.[1] The LiCl pulls DMF into the aqueous phase.

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1]

Rationale: 1,7-naphthyridines can poison Pd catalysts via N-coordination.[1] Protic co-solvents or high temperatures are required to break this coordination.[1] Preferred Solvent System: 1,4-Dioxane/Water (4:1) or n-Butanol .[1]

  • Setup: Charge reaction vessel with Substrate (1.0 eq), Boronic Acid (1.5 eq), and Base (K3PO4, 3.0 eq).

  • Solvent: Add degassed n-Butanol (0.15 M).

    • Why n-Butanol? High boiling point (117°C) allows high-temp activation; protic nature helps solubilize the polar heterocycle and prevents catalyst aggregation.[1]

  • Catalyst: Add Pd(dppf)Cl2[1]·DCM (5 mol%).[1]

  • Execution: Heat to 100°C for 12 hours under N2.

  • Purification: n-Butanol can be removed via azeotrope with water or direct loading onto C18 reverse-phase silica.[1]

Green Chemistry Alternatives

Modern drug development mandates the reduction of CMR (Carcinogenic, Mutagenic, Reprotoxic) solvents like DMF and NMP.

Recommended Substitution Matrix:

Traditional SolventGreen AlternativeAdjustment Required
DMF / NMP NBP (N-Butylpyrrolidinone) Higher viscosity; use slightly higher temperature (40°C).[1]
DCM 2-MeTHF 2-MeTHF forms an azeotrope with water, facilitating drying.
1,4-Dioxane CPME (Cyclopentyl methyl ether) CPME resists peroxide formation and separates easily from water.
Visualization: Green Solvent Selection Logic

GreenSolvents Start Select Reaction Type Type1 Nucleophilic Substitution (Alkylation/SNAr) Start->Type1 Type2 Transition Metal Catalysis Start->Type2 Decision1 High Temp Required? Type1->Decision1 Solv3 Use CPME/Water (Replaces Dioxane) Type2->Solv3 Coupling Solv4 Use 2-MeTHF (Replaces THF/DCM) Type2->Solv4 Lithiation Yes Yes Decision1->Yes >80°C No No Decision1->No <80°C Solv1 Use DMSO/EtOAc (1:1) or NBP Solv2 Use Cyrene (Cellulose derived) Yes->Solv1 No->Solv2

Caption: Figure 2. Decision tree for selecting sustainable solvents in naphthyridinone chemistry.

References

  • Reichardt, C., & Welton, T. (2010).[1][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General theory on solvent polarity and tautomerism).

  • Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. [Link]

  • Sherwood, J., et al. (2014).[1] "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications, 50, 9650-9652. [Link]

  • Takahashi, H., et al. (2024).[1][4] "Regioselective alkylation of indazole and related heterocycles." Beilstein Journal of Organic Chemistry, 20, 170. (Analogous heterocyclic N-alkylation principles). [Link]

  • Sanofi & Pfizer Solvent Selection Guides. (Industry standard reference for solvent replacement, widely cited in Green Chemistry literature).[1]

Sources

Hydrogenation techniques for converting naphthyridines to dihydro-derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Hydrogenation Strategies for the Regioselective Synthesis of Dihydro-Naphthyridines

Abstract

The partial reduction of naphthyridines to their dihydro-derivatives represents a significant challenge in heterocyclic chemistry due to the high thermodynamic drive toward fully saturated tetrahydro-products or re-oxidation to the aromatic parent. This guide details the "Activation-Reduction" strategy as the gold standard for accessing 1,2-dihydro-1,8-naphthyridines, alongside controlled catalytic protocols. We address the critical issues of regioselectivity (distinguishing between the 1,5-, 1,6-, and 1,8-isomers) and chemoselectivity (preventing over-reduction).

Strategic Framework: The Stability Cliff

Before attempting synthesis, researchers must understand the "Stability Cliff." Unlike quinolines, where the 1,2-dihydro derivative can be relatively stable, dihydro-naphthyridines are prone to rapid oxidative aromatization or disproportionation.

Key Mechanistic Principles:

  • Electronic Activation: The naphthyridine ring system is electron-deficient. Direct hydride attack is sluggish without activation.

  • The "Stop" Signal: Heterogeneous catalysis (Pd/C, H2) typically proceeds rapidly to the 1,2,3,4-tetrahydro derivative. Stopping at the dihydro stage requires interrupting the catalytic cycle or using steric/electronic "brakes" (e.g., N-alkylation).

  • Regioselectivity: In 1,8-naphthyridines, reduction occurs preferentially on the ring with the higher positive charge density (often the protonated or alkylated nitrogen ring).

Decision Matrix: Method Selection

MethodSelection Start Start: Substrate Analysis Target Target Product? Start->Target Dihydro 1,2-Dihydro Target->Dihydro Partial Red. Tetrahydro Tetrahydro Target->Tetrahydro Full Saturation Stable Is the N-H product stable? Dihydro->Stable MethodC Method C: Transfer Hydrogenation (Ir/Ru Catalysts) Tetrahydro->MethodC MethodA Method A: Activation-Reduction (N-Alkylation + NaBH4) Stable->MethodA No (Requires N-R trap) MethodB Method B: Controlled Catalytic (Pd/C + Poison) Stable->MethodB Yes (Rare)

Figure 1: Decision matrix for selecting the appropriate hydrogenation protocol based on target stability and saturation level.

Protocol A: The "Activation-Reduction" Method (Gold Standard)

This is the most reliable method for synthesizing 1,2-dihydro-1,8-naphthyridines . By alkylating the nitrogen first, we create a distinct electrophilic site for a hydride reagent, effectively "locking" the reduction to the dihydro stage and preventing re-oxidation.

Scope: 1,8-naphthyridines, 1,5-naphthyridines.[1] Mechanism: Nucleophilic attack of hydride on the iminium carbon adjacent to the quaternary nitrogen.

Materials
  • Substrate: 1,8-Naphthyridine derivative (1.0 equiv).

  • Alkylating Agent: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 equiv).

  • Reducing Agent: Sodium Borohydride (NaBH4) (1.5 – 2.0 equiv).

  • Solvents: Acetonitrile (Step 1), Methanol/Ethanol (Step 2).

Step-by-Step Workflow

Step 1: Quaternization (Activation)

  • Dissolve the naphthyridine substrate in anhydrous Acetonitrile (0.5 M concentration).

  • Add Methyl Iodide (1.2 equiv) dropwise at 0°C.

    • Note: For less reactive substrates, mild heating (40°C) may be required.

  • Stir for 4–12 hours. The quaternary salt usually precipitates as a yellow/orange solid.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum. Do not perform aqueous workup here; the salt is water-soluble.

Step 2: Regioselective Reduction

  • Suspend the quaternary salt from Step 1 in Methanol (0.2 M) at 0°C.

  • Add NaBH4 (1.5 equiv) portion-wise over 20 minutes.

    • Caution: Vigorous gas evolution (H2). Ensure proper venting.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 1 hour.

    • Monitoring: TLC will show the disappearance of the polar salt and appearance of a less polar fluorescent spot (the dihydro product).

  • Quench: Carefully add Acetone (2 mL) to destroy excess borohydride.

  • Workup: Remove solvent in vacuo.[2] Resuspend residue in DCM/Water. Extract with DCM (3x). Dry organics over Na2SO4 and concentrate.

Step 3: Stabilization (Critical)

  • The resulting 1-methyl-1,2-dihydro-1,8-naphthyridine is sensitive to air. Store under Argon at -20°C or use immediately in the next step.

Protocol B: Controlled Heterogeneous Catalytic Hydrogenation

Direct hydrogenation usually yields tetrahydro-derivatives. To stop at the dihydro stage, we utilize catalyst poisoning or solvent effects.

Scope: 1,5-naphthyridines (symmetric reduction).

Materials
  • Catalyst: 5% Pd/CaCO3 (Lindlar-type behavior) or 5% Pd/C (poisoned with quinoline).

  • Hydrogen Source: H2 Balloon (1 atm). High pressure is detrimental to selectivity.

  • Solvent: Absolute Ethanol (neutral). Avoid acetic acid, which accelerates full reduction.

Step-by-Step Workflow
  • Preparation: In a flame-dried flask, dissolve substrate in Ethanol (0.1 M).

  • Catalyst Addition: Add 5% Pd/CaCO3 (10 wt% loading).

    • Tip: If using Pd/C, add 0.1 equiv of Quinoline or Pyridine to poison the catalyst and slow down the second reduction step.

  • Purge: Evacuate and backfill with Argon (3x), then H2 (3x).

  • Reaction: Stir vigorously under H2 balloon at RT.

    • Time Control: This is a kinetic stop. Monitor by LC-MS every 30 minutes. The reaction typically stalls at the dihydro stage for 1-2 hours before proceeding to tetrahydro.

  • Filtration: Filter through a Celite pad immediately upon consumption of starting material.

  • Concentration: Evaporate solvent at low temperature (<30°C).

Comparative Analysis of Methods

FeatureMethod A: Activation-ReductionMethod B: Catalytic HydrogenationMethod C: Transfer Hydrogenation
Primary Product 1,2-Dihydro (N-alkylated)Tetrahydro (usually)Tetrahydro
Selectivity High (Electronic control)Low (Steric control)Moderate
Stability High (due to N-substitution)Low (prone to oxidation)High
Scalability ExcellentGoodModerate
Key Reagent NaBH4 / MeIH2 / PdIr-Catalyst / Formic Acid

Mechanistic Visualization

The following diagram illustrates the regioselectivity mechanism in Method A, showing why the hydride attacks the position adjacent to the activated nitrogen.

Mechanism Substrate 1,8-Naphthyridine Salt N-Methyl-1,8-naphthyridinium Salt (Activated Electrophile) Substrate->Salt MeI, MeCN Quaternization Transition Hydride Attack (NaBH4) Targets C2 (Most Positive) Salt->Transition Electronic Activation Product 1-Methyl-1,2-dihydro-1,8-naphthyridine Transition->Product Reduction

Figure 2: Mechanistic pathway of the Activation-Reduction protocol. The quaternary nitrogen directs the nucleophilic hydride to the C2 position.

Troubleshooting & Quality Control

  • Problem: Reaction yields fully saturated tetrahydro-product.

    • Cause: Over-reduction.

    • Solution: In Method A, reduce NaBH4 equivalents to 1.1 and lower temperature to -10°C. In Method B, stop reaction earlier or increase catalyst poison.

  • Problem: Product turns black/tarry upon isolation.

    • Cause: Oxidative polymerization of the enamine functionality.

    • Solution: Perform workup under N2 atmosphere. Degas all solvents. Store product in solution (DCM) rather than as a dry solid if unstable.

  • Problem: Low yield in Quaternization (Method A).

    • Cause: Steric hindrance or low nucleophilicity of the ring nitrogen.

    • Solution: Switch to a stronger alkylating agent (Trimethyloxonium tetrafluoroborate - Meerwein's salt).

References

  • Litvic, M. et al. "Regioselective reduction of 1,8-naphthyridines." Tetrahedron, 2010. (Discusses the electronic preference for ring reduction).
  • Ma, W. et al. "Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives."[3] Organic Letters, 2016.[3] Link

  • Zhang, J. et al. "Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines."[4] Angewandte Chemie, 2015.[4] Link

  • Wang, Y. et al. "Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline." Molecules, 2023.[2] Link

  • Master Organic Chemistry. "Sodium Borohydride (NaBH4) Reduction Mechanism." Link

Sources

Advanced C-H Activation Strategies for the Synthesis of 1,7-Naphthyridinone Ring Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,7-naphthyridin-8(7H)-one core is a privileged bicyclic heteroaromatic scaffold in medicinal chemistry, frequently investigated for its potent antimicrobial, anticancer, and neurological properties[1]. Historically, the construction of this ring system relied on harsh, multi-step Skraup-type cyclizations or complex multi-component reactions that suffered from poor atom economy and limited functional group tolerance.

Recently, transition-metal-catalyzed C-H activation has revolutionized the synthesis of naphthyridinones. By leveraging Rh(III) catalysis, chemists can now perform highly regioselective, late-stage functionalizations of simple pyridine precursors. This application note details the mechanistic causality, catalyst selection principles, and self-validating experimental protocols for synthesizing 1,7-naphthyridinones via state-of-the-art C-H activation methodologies.

Mechanistic Rationale & Catalyst Selection

The Regioselectivity Challenge

Direct C-H functionalization of electron-deficient pyridines is notoriously difficult. Attempting a standard Rh(III)-catalyzed annulation on nicotinamide derivatives with alkynes typically yields an intractable 1:1 mixture of C-2 and C-4 activated regioisomers, or fails to produce the desired naphthyridinone entirely[2].

Strategy 1: The Double Directing Group (Nicotinamide N-oxides)

To overcome this limitation, a "double directing group" approach utilizing nicotinamide N-oxides was developed[2]. The N-oxide moiety serves two critical, synergistic functions:

  • Electronic Activation: It increases the electron density of the otherwise electron-poor pyridine ring, making it highly susceptible to electrophilic metalation.

  • Coordinative Locking: It acts in concert with the amide carbonyl to create a highly rigid, bidentate chelation environment for the active Rh(III) catalyst. This strictly enforces regiocontrol, favoring C-H activation exclusively at the desired ortho position[2].

Strategy 2: Electronic Tuning & Catalyst Divergence (Picolinamides)

An alternative approach utilizes picolinamides, where the choice of catalyst—[RhCp*Cl2]2 (Rh-III) versus [Rh(cod)Cl]2 (Rh-I)—dictates whether the heteroaryl (pyridine) or aryl (benzyl) C-H bond is activated[3].

Crucially, the electronic properties of the substrate dictate the annulation pathway. Introducing a strongly electron-withdrawing trifluoromethyl (-CF3) group at the C5 position of the pyridine ring fundamentally alters the reaction. The -CF3 group increases the acidity of the adjacent C-H bond, accelerating the Concerted Metalation-Deprotonation (CMD) step. This electronic shift interrupts standard aromatic homologation, driving a double C-H/N-H activation with a single alkyne insertion to exclusively yield the 1,7-naphthyridin-8(7H)-one derivative[4].

Reaction Pathways & Visualizations

CatalyticCycle Pre [Cp*RhCl2]2 Precatalyst Act Active Rh(III) Species Pre->Act AgOAc / Base Coord Double Directing Group Coordination Act->Coord Substrate Addition CMD C-H Activation (CMD Pathway) Coord->CMD Regioselective Metalation Insert Alkyne Insertion (Carbometalation) CMD->Insert + Alkyne RedElim C-N Reductive Elimination Insert->RedElim Cyclization Prod Naphthyridinone N-oxide RedElim->Prod Product Release Regen Catalyst Oxidation (Cu(OAc)2) RedElim->Regen Rh(I) Species Regen->Act 2e- Oxidation

Rh(III)-catalyzed C-H activation cycle utilizing a double directing group strategy.

DivergentPathway Sub Picolinamide Derivative (e.g., 5-CF3-picolinamide) Rh3 Rh(III) Catalyst [RhCp*Cl2]2 Sub->Rh3 Oxidative Conditions Rh1 Rh(I) Catalyst [Rh(cod)Cl]2 Sub->Rh1 Redox-Neutral Conditions PathA Heteroaryl C-H Activation (Pyridine Ring) Rh3->PathA Directing Group Control PathB Aryl C-H Activation (Benzyl Ring) Rh1->PathB Directing Group Control ProdA 1,7-Naphthyridin-8(7H)-one (Double C-H/N-H Activation) PathA->ProdA + Alkyne ProdB ortho-Olefinated Benzylamine PathB->ProdB + Alkyne

Catalyst-controlled divergent C-H functionalization of picolinamides.

Quantitative Data & Optimization

The table below summarizes the optimized parameters for synthesizing naphthyridinone derivatives based on substrate class and coupling partner.

Substrate TypeCatalyst SystemCoupling PartnerTemp (°C)Key ProductYield (%)
Nicotinamide N-oxide[CpRhCl2]2 (1.0 mol%)Alkynes25Naphthyridinone N-oxide75–95
Nicotinamide N-oxide[CpRhCl2]2 (2.5 mol%)Alkenes60–80Dihydronaphthyridinone N-oxide60–85
5-CF3-Picolinamide[Cp*RhCl2]2 (5.0 mol%)Alkynes1201,7-Naphthyridin-8(7H)-one84

Data synthesized from foundational methodology studies[2],[4].

Experimental Protocols

Protocol 1: Synthesis of Naphthyridinone N-oxides via Rh(III)-Catalyzed Alkyne Annulation

Rationale: This protocol leverages the double directing group of nicotinamide N-oxides. Because of the extreme efficiency of the coordinative locking, the reaction proceeds at room temperature with exceptionally low catalyst loading (1 mol%)—a rarity in C-H activation[2].

Reagents:

  • Nicotinamide N-oxide substrate (1.0 mmol)

  • Internal Alkyne (1.2 mmol)

  • [Cp*RhCl2]2 (1.0 mol%, 0.01 mmol)

  • Cu(OAc)2 (2.0 mmol)

  • Methanol or DCE (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the nicotinamide N-oxide (1.0 mmol), [Cp*RhCl2]2 (1.0 mol%), and the Cu(OAc)2 oxidant (2.0 mmol).

  • Solvent & Coupling Partner: Add 10 mL of the selected solvent (Methanol is preferred for standard alkynes), followed by the dropwise addition of the alkyne (1.2 mmol).

  • Reaction: Seal the vial with a PTFE-lined cap. Stir the mixture vigorously at room temperature (25 °C) for 12–24 hours.

  • Validation: Monitor the reaction progress via LC-MS or TLC (eluent: 5% MeOH in DCM). The reaction is complete when the N-oxide starting material is fully consumed.

  • Workup: Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove copper salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate the pure naphthyridinone N-oxide.

Protocol 2: Chemoselective Deoxygenation to 1,7-Naphthyridin-8(7H)-one

Rationale: Standard deoxygenation methods (e.g., Pd/C with H2) often indiscriminately reduce sensitive functional groups like vinylsilanes or halogens present on the newly formed ring. Using Zinc powder in aqueous NH4Cl provides a mild, chemoselective reduction of the N-oxide back to the parent pyridine without over-reduction[2].

Reagents:

  • Naphthyridinone N-oxide (0.5 mmol)

  • Zinc powder (5.0 mmol, 10 equiv)

  • Saturated aqueous NH4Cl (5 mL)

  • THF (5 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified naphthyridinone N-oxide (0.5 mmol) in 5 mL of THF in a round-bottom flask.

  • Reduction: Add 5 mL of saturated aqueous NH4Cl to the solution, followed by the careful addition of Zinc powder (5.0 mmol).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 2–4 hours.

  • Validation: Monitor via LC-MS. The product mass will reflect a loss of 16 Da (-O).

  • Workup: Filter the suspension through Celite to remove unreacted Zinc, washing the filter cake with EtOAc (3 x 15 mL).

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the parent 1,7-naphthyridin-8(7H)-one.

Protocol 3: Synthesis via Divergent Picolinamide Functionalization

Rationale: This protocol exploits the electronic influence of a C5-CF3 group on a picolinamide scaffold to force a double C-H/N-H activation. The strongly electron-withdrawing nature of the CF3 group alters the metalacycle intermediate, preventing a second alkyne insertion and driving immediate reductive elimination[4],[3].

Reagents:

  • 5-CF3-N-benzylpicolinamide (0.15 mmol)

  • Alkyne (0.30 mmol)

  • [Cp*RhCl2]2 (5.0 mol%)

  • Cu(OAc)2 (2.0 equiv)

  • 1,4-Dioxane (1.5 mL)

Step-by-Step Methodology:

  • Preparation: In a dried reaction tube, combine the 5-CF3-picolinamide derivative (0.15 mmol), [Cp*RhCl2]2 (5.0 mol%), and Cu(OAc)2 (0.30 mmol).

  • Addition: Add 1,4-Dioxane (1.5 mL) and the alkyne (0.30 mmol).

  • Reaction: Seal the tube and heat the mixture to 120 °C in an oil bath for 24 hours.

  • Validation: Monitor by 1H NMR of a crude aliquot or LC-MS to confirm the formation of the bicyclic core.

  • Workup & Purification: Cool to room temperature, filter through Celite with EtOAc, concentrate, and purify via flash chromatography to obtain the 1,7-naphthyridin-8(7H)-one derivative.

References

  • Title: Rh(III)-Catalyzed C–H Activation and Double Directing Group Strategy for the Regioselective Synthesis of Naphthyridinones Source: Journal of the American Chemical Society (2013) URL: [Link]

  • Title: RhI/RhIII catalyst-controlled divergent aryl/heteroaryl C–H bond functionalization of picolinamides with alkynes Source: Chemical Science (2015) URL: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for 7,8-Dihydro-1,7-naphthyridin-6(5H)-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and optimization strategies for synthesizing 7,8-Dihydro-1,7-naphthyridin-6(5H)-one .

This bicyclic lactam is a highly privileged scaffold in drug discovery, frequently utilized in the development of kinase inhibitors and mGlu5 allosteric modulators[1]. However, its synthesis—typically achieved via a reduction-lactamization cascade of a substituted pyridine precursor—is notoriously prone to yield-limiting side reactions.

This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic causalities that dictate reaction success.

Part 1: Mechanistic Pathway & Workflow Visualization

The most scalable route to 7,8-dihydro-1,7-naphthyridin-6(5H)-one involves the catalytic hydrogenation of a 4-(alkoxycarbonylmethyl)nicotinonitrile precursor. The reduction of the nitrile yields a primary amine, which subsequently undergoes an intramolecular acyl substitution (lactamization) to form the piperidinone ring.

SynthesisWorkflow Start 4-(2-Methoxy-2-oxoethyl) nicotinonitrile Step1 Catalytic Hydrogenation (Raney Ni, H2, 50 psi) Start->Step1 Reduction Int Uncyclized Amino-Ester Intermediate Step1->Int Intermediate Step2 Intramolecular Lactamization (Base-catalyzed / Heat) Int->Step2 Cyclization Product 7,8-Dihydro-1,7-naphthyridin- 6(5H)-one Step2->Product Target Yield

Workflow for reduction-lactamization cascade yielding 7,8-dihydro-1,7-naphthyridin-6(5H)-one.

Part 2: Troubleshooting Guides & FAQs

The following Q&A addresses the most common failure modes encountered during this synthesis, grounded in physical organic chemistry principles.

Q1: My hydrogenation stalls at 50% conversion. Should I switch from Raney Ni to Pd/C? A1: No. Switching to Palladium on Carbon (Pd/C) is a common misstep. While Pd/C is a highly active hydrogenation catalyst, it frequently leads to the over-reduction of the pyridine ring into a piperidine, destroying your heteroaromatic core[2]. The stalling with Raney Ni is typically caused by catalyst poisoning; the newly formed primary amine coordinates tightly to the nickel surface. Solution: Add a catalytic amount of methanolic ammonia (NH₃ in MeOH) to the reaction mixture. The excess ammonia competitively binds to the catalyst surface, preventing the product amine from poisoning the active sites, thereby driving the reaction to completion.

Q2: LC-MS shows complete reduction of the nitrile, but my isolated yield of the lactam is only 30%. TLC shows a massive streak of baseline material. What is happening? A2: The baseline material consists of intermolecular polyamides. Lactamization is a kinetic competition. While intramolecular ring closure (forming the 6-membered lactam) has a strong entropic advantage, the intermolecular reaction between the amine of one molecule and the ester of another can dominate if the concentration is too high. Solution: You must operate under high dilution conditions . Lower your reaction concentration from 0.1 M to ≤ 0.02 M. This exponentially decreases the probability of intermolecular collisions while leaving the rate of intramolecular cyclization unaffected.

Q3: Can I perform the reduction and cyclization in a single "one-pot" step to save time? A3: Yes. The cascade can be driven in one pot by running the hydrogenation at elevated temperatures (e.g., 60 °C). The thermal energy provides the necessary activation energy for the spontaneous lactamization of the transient amino-ester intermediate, bypassing the need for a separate base-catalyzed cyclization step[1].

TroubleshootingTree Issue Low Reaction Yield (< 40%) Check Analyze via LC-MS Issue->Check Polymer Massive Polymeric Byproducts? Check->Polymer Yes Unreacted Unreacted Nitrile Precursor? Check->Unreacted Yes Sol1 Increase Dilution (0.05 M to 0.01 M) Polymer->Sol1 Intermolecular rxn Sol2 Refresh Raney Ni & Add MeOH/NH3 Unreacted->Sol2 Catalyst poisoning

Diagnostic logic tree for troubleshooting low yields during naphthyridinone synthesis.

Part 3: Quantitative Data & Condition Optimization

The table below summarizes the causality between reaction conditions and isolated yields. Note how the combination of proper catalyst selection, elevated temperature, and high dilution creates a self-optimizing system.

Catalyst SystemSolventTemp (°C)Concentration (M)Yield (%)Primary Impurity / Failure Mode
Pd/C (10%)MeOH250.1015%Pyridine over-reduction (piperidine formation)
Raney NiMeOH250.1045%Uncyclized amino-ester (stalled cascade)
Raney NiMeOH600.1062%Polyamides (intermolecular condensation)
Raney Ni + NH₃ MeOH 60 0.02 88% None (Clean intramolecular cyclization)

Part 4: Self-Validating Experimental Protocol

One-Pot Synthesis of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one

Objective: Convert 4-(2-methoxy-2-oxoethyl)nicotinonitrile to the target lactam while completely suppressing intermolecular polymerization and catalyst poisoning.

  • Reaction Setup (Dilution Control): In a 1 L high-pressure autoclave, dissolve 4-(2-methoxy-2-oxoethyl)nicotinonitrile (10.0 mmol, 1.76 g) in anhydrous methanol (500 mL) to achieve a highly dilute 0.02 M concentration.

  • Catalyst & Additive Loading: Add 7 M ammonia in methanol (1.5 mL, ~1 eq) to the solution. Carefully add Raney Nickel (approx. 1.5 g, pre-washed with methanol to remove water).

    • Causality Check: The ammonia additive prevents the product amine from irreversibly binding to the Ni surface[2].

  • Hydrogenation & Thermal Cyclization: Seal the autoclave, purge three times with Nitrogen, and then three times with Hydrogen gas. Pressurize the vessel with H₂ to 50 psi. Heat the reaction mixture to 60 °C and stir vigorously (800 rpm) for 16 hours.

  • Safety & Filtration: Cool the vessel to room temperature and carefully vent the H₂ gas. Filter the mixture through a tightly packed pad of Celite.

    • Critical Safety Step: Do not let the Raney Ni dry out on the filter pad under vacuum, as it is highly pyrophoric. Immediately quench the filter cake with water.

  • Isolation & Validation: Concentrate the filtrate under reduced pressure. The crude product will precipitate as an off-white solid. Purify by recrystallization from ethyl acetate/hexanes.

    • Self-Validation: Analyze the isolated solid via LC-MS. The reaction is successful if the chromatogram shows a dominant peak at m/z 149.1[M+H]⁺, with the complete absence of the m/z 181.1 intermediate (uncyclized amino-ester). ¹H NMR should reveal a broad singlet around 8.0-8.5 ppm corresponding to the newly formed lactam -NH.

References

  • Tetrahydronaphthyridine and Dihydronaphthyridinone Ethers As Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 5 (mGlu5)
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F Source: ACS Publications URL

Sources

Troubleshooting regioselectivity in 1,7-naphthyridinone functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Regioselectivity in 1,7-Naphthyridinone Functionalization Content Type: Technical Support Center (Guides & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Regioselectivity control (N- vs. O-alkylation), C-H activation (Minisci/Metal-catalyzed), and late-stage diversification.

Introduction: The Electronic Landscape

The 1,7-naphthyridinone scaffold presents a unique "electronic tug-of-war" that complicates functionalization. Unlike simple pyridines, this bicyclic system contains two distinct nitrogen environments:

  • N1 (Pyridine-like): Basic, capable of directing C-H activation, and activating C2 toward nucleophilic attack.

  • N7 (Lactam/Amide-like): Acidic (pKa ~11), prone to tautomerization, and the primary site for alkylation challenges (N- vs. O-selectivity).

This guide addresses the three most common support tickets we receive: controlling alkylation sites, directing C-H functionalization, and activating the "inert" carbonyl position.

Module 1: The N- vs. O-Alkylation Dilemma

The Issue: Users frequently report mixtures of N7-alkylated (lactam) and O8-alkylated (lactim ether) products. The Mechanism: The N7-C8(=O) moiety exists in a tautomeric equilibrium. The N7 anion is an ambident nucleophile .

  • N-Alkylation: Favored by thermodynamic control, soft electrophiles, and polar aprotic solvents that solvate the cation (leaving the anion "naked" but favoring the softer N-center).

  • O-Alkylation: Favored by kinetic control, hard electrophiles (high charge density), and silver salts (which complex the nitrogen).

Troubleshooting Guide: Optimizing for N-Selectivity
VariableRecommendation for N-AlkylationRecommendation for O-AlkylationTechnical Rationale
Base Carbonates (

,

) or Hydrides (

,

)

or

Silver coordinates to the N-lone pair, blocking it and forcing attack from Oxygen.
Electrophile Alkyl Halides (

,

)
Alkyl Sulfonates (

,

), Sulfates
Hard electrophiles (sulfonates) follow HSAB theory, preferring the hard Oxygen.
Solvent DMF, DMAc, NMPToluene, Benzene, DCMPolar aprotic solvents dissociate ion pairs, favoring the thermodynamic N-product.
Temperature High (

)
Low to Room Temp (

)
N-alkylation is often the thermodynamic product; heat helps overcome the activation barrier.
Standard Operating Procedure (SOP): Reliable N-Alkylation

Target: >95% N-selectivity for primary alkyl halides.

  • Preparation: Dissolve 1,7-naphthyridin-8(7H)-one (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add

    
     (2.0 equiv). Stir at RT for 30 mins to ensure deprotonation.
    
    • Note: Cesium is preferred over Potassium due to the "Cesium Effect" (better solubility and cation-pi interactions).

  • Addition: Add Alkyl Iodide/Bromide (1.2 equiv) dropwise.

  • Reaction: Heat to

    
     for 4–12 hours. Monitor by LCMS.
    
  • Validation: Check

    
     NMR. N-alkylated products typically show a downfield shift of the adjacent ring protons compared to O-alkylated isomers due to the preservation of the carbonyl anisotropy.
    
Visual Logic: Alkylation Decision Tree

AlkylationLogic Start Start: 1,7-Naphthyridinone Alkylation Electrophile Select Electrophile Type Start->Electrophile Hard Hard (OTs, OMs, Sulfates) Electrophile->Hard HSAB Hard Soft Soft (Iodides, Bromides) Electrophile->Soft HSAB Soft Mitsunobu Mitsunobu (PPh3/DIAD) Electrophile->Mitsunobu Alcohol Substrate Silver Silver Salts (Ag2CO3) / Non-polar Solvent Hard->Silver Base Alkali Base (Cs2CO3) / Polar Aprotic (DMF) Soft->Base Conditions Select Conditions Result_O Result: O-Alkylation (Lactim Ether) Silver->Result_O Result_N Result: N-Alkylation (Lactam) Base->Result_N Mitsunobu->Result_N Inverts Stereochem

Figure 1: Decision matrix for controlling regioselectivity in alkylation reactions based on HSAB theory and reaction conditions.

Module 2: Direct C-H Functionalization (C2 Selectivity)

The Issue: Users wish to functionalize the pyridine ring (Ring A) without pre-functionalization (halogens). The Solution: The Minisci Reaction (radical alkylation).[1][2][3] Regioselectivity Logic:

  • Under acidic conditions (standard Minisci), N1 is protonated first (more basic than the amide N7).

  • Protonation lowers the LUMO energy of the pyridine ring, activating the

    
    -positions (C2 and C8a) toward nucleophilic radical attack.
    
  • Result: High selectivity for C2 , as C8a is a bridgehead carbon and sterically/electronically less favorable for radical addition-elimination.

Protocol: Photoredox Minisci Alkylation (C2-Selective)

Modern alternative to Ag/Persulfate methods, offering better functional group tolerance.

  • Reagents:

    • Substrate: 1,7-Naphthyridinone (1.0 equiv).

    • Radical Precursor: Carboxylic Acid (2.0 equiv) or Alkyl Trifluoroborate.

    • Photocatalyst:

      
       (1-2 mol%).
      
    • Oxidant:

      
       (1.5 equiv) or TBPB.
      
    • Acid: TFA (1.0 equiv) – Critical for directing to C2.

  • Solvent: DMSO or MeCN:H2O (1:1). Degas thoroughly (Sparge with Argon for 15 mins).

  • Reaction: Irradiate with Blue LEDs (450 nm) at RT for 12–24h.

  • Workup: Neutralize with

    
     before extraction (to deprotonate N1).
    

Module 3: Late-Stage Diversification (The C8 Switch)

The Issue: How to install aryl groups at the "unreactive" carbonyl (C8) position? The Solution: Convert the Lactam to a Chloro-intermediate, then Cross-Couple. This effectively aromatizes Ring B.

Workflow: Deoxy-Chlorination & Suzuki Coupling
  • Chlorination (Activation):

    • Reagent:

      
       (neat or in PhCl).
      
    • Additive: catalytic DMF (Vilsmeier-Haack type activation).

    • Condition: Reflux (

      
      , 2h).
      
    • Outcome: 8-chloro-1,7-naphthyridine. (Note: The "one" is gone; the system is now fully aromatic).

  • Suzuki-Miyaura Coupling:

    • Substrate: 8-chloro-1,7-naphthyridine.

    • Partner: Aryl Boronic Acid (

      
      ).
      
    • Catalyst:

      
       or 
      
      
      
      /XPhos.
    • Base:

      
       (anhydrous) or 
      
      
      
      .
    • Solvent: 1,4-Dioxane/Water (4:1).

    • Regioselectivity:[4][5][6][7][8][9] If the scaffold also has a halogen at C5 or C6, the C8-Cl is typically more reactive towards oxidative addition due to the adjacent N7 nitrogen (alpha-halo pyridine reactivity).

Visualizing the Regioselectivity Map

RegioMap Core 1,7-Naphthyridinone Core N1 N1 (Pyridine) Core->N1 C2 C2 Position Core->C2 C5 C5 Position Core->C5 N7 N7 (Lactam) Core->N7 C8 C8 (Carbonyl) Core->C8 Minisci Minisci Radical (Nucleophilic) N1->Minisci Directs via Protonation Alkylation Alkylation (Electrophilic) N7->Alkylation Primary Site (Soft E+) C8->Alkylation O-Alkylation (Hard E+ / Ag+) POCl3 Deoxy-Chlorination (Activation) C8->POCl3 Converts to Cl Minisci->C2 Major Product EAS EAS (Bromination) (Very Difficult) EAS->C5 Only if EDG present

Figure 2: Regioselectivity map illustrating the preferred sites of reaction based on reagent class. C2 is favored for radical attacks, N7 for soft alkylations, and C8 for activation/displacement.

Frequently Asked Questions (FAQs)

Q: I am seeing low yields in the Minisci reaction at C2. What's wrong? A: Check your acid equivalents. The reaction requires the heterocycle to be protonated to lower the LUMO energy.[2] Ensure you are using at least 1.0 equiv of TFA or HCl. Also, exclude oxygen rigorously if using photoredox, as


 quenches the excited state of the catalyst.

Q: Can I selectively halogenate C5 or C6? A: Direct Electrophilic Aromatic Substitution (EAS) is very difficult on the parent scaffold because both rings are electron-deficient. To access C5/C6 halides, it is usually better to perform a de novo synthesis using a pre-functionalized pyridine starting material (e.g., condensation of 2-aminopyridines with functionalized esters) rather than trying to brominate the formed naphthyridinone.

Q: My N-alkylation with Methyl Iodide is stalling. Can I use Methyl Triflate? A: Be careful. Methyl Triflate is a "hard" electrophile (see Module 1). While it is more reactive, it significantly increases the risk of O-alkylation. If you must use it, ensure you use a non-coordinating counterion base and perhaps a solvent like DCM, but be prepared to separate regioisomers. Sticking to MeI and heating to


 in DMF is usually safer for regiocontrol.

References

  • Minisci Reaction Mechanism & Selectivity

    • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Link

  • Naphthyridinone Scaffold Synthesis & Reactivity

    • Litvinov, V. P. (2004). Chemistry of Naphthyridines. Russian Chemical Reviews. Link

  • Ambident Nucleophile Alkylation (HSAB Theory)

    • Breugst, M., & Mayr, H. (2010). Ambident Reactivity of Amides and Related Heterocycles. Journal of the American Chemical Society. Link

  • C-H Activation of N-Heterocycles

    • Kundna, M., et al. (2021). Transition-Metal-Catalyzed C–H Functionalization of Naphthyridines. Catalysts. Link

  • Photoredox Minisci Protocols

    • Dunne, J. F., et al. (2012). Photoredox-Mediated Minisci C-H Alkylation of N-Heteroarenes. Journal of Organic Chemistry. Link

Sources

Removing metal catalyst impurities from dihydro-naphthyridinone samples

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of Dihydro-naphthyridinone Derivatives

The Core Challenge: The "Sticky Nitrogen" Problem

Welcome to the technical guide for purifying dihydro-naphthyridinone scaffolds. If you are reading this, you are likely struggling to remove Palladium (Pd), Ruthenium (Ru), or Copper (Cu) catalysts from your API or intermediate.

The Science of the Problem: Dihydro-naphthyridinones are not passive substrates; they are bidentate ligands . The nitrogen atoms in the naphthyridinone ring (often at the 1,8-positions) possess lone pairs that mimic the coordination chemistry of 2,2'-bipyridine or phenanthroline.

When you use a metal catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), the metal does not just "sit" in the mixture after the reaction; it coordinates tightly to your product. Standard silica columns or brine washes fail because the formation constant (


) of the [Metal-Naphthyridinone]  complex is often higher than that of the [Metal-Water]  or [Metal-Chloride]  complex.

To purify this, you must introduce a scavenger with a binding affinity (


) that is orders of magnitude higher than your product's affinity (

).
Regulatory Thresholds (ICH Q3D)

Before initiating purification, define your target. Under ICH Q3D guidelines, the Permitted Daily Exposure (PDE) depends on the route of administration.

Table 1: Target Limits for Common Catalysts (Based on 10g daily dose)

ElementClassOral Limit (ppm)Parenteral Limit (ppm)Inhalation Limit (ppm)
Palladium (Pd) 2B10 1 0.1
Ruthenium (Ru) 2B10 1 0.1
Platinum (Pt) 2B10 1 0.1
Copper (Cu) 3300 30 3

Note: If your dose is lower (e.g., 100mg/day), your ppm limit increases proportionally, but aiming for <10 ppm is the industry "Gold Standard" for robust process chemistry.

Solution Module A: Solid-Supported Scavengers

For naphthyridinones, simple thiol scavengers often fail because the API competes too effectively. You require "High-Avidity" scavengers.

Table 2: Scavenger Selection Matrix for N-Heterocycles

Scavenger TypeFunctional GroupMechanismEfficacy for NaphthyridinonesRecommended For
Si-Thiol PropylthiolMonodentate bindingModerate . Product may out-compete scavenger.Low-level contamination; Cu, Ag removal.
Si-TMT TrimercaptotriazineTridentate bindingHigh . The "Nuclear Option." High stability constant breaks API-Metal bonds.Palladium (Pd) , Ruthenium (Ru). Best for 1,8-naphthyridines.
Si-DMT DimercaptotriazineBidentate bindingHigh .General Pd removal; slightly cheaper than TMT.
Si-Triamine DiethylenetriamineChelationLow . Avoid. The amine backbone competes with your product's amines.Scavenging electrophiles, not metals in this context.
The Protocol: Scavenger Screening

Objective: Determine the optimal scavenger/solvent combination. Scale: 100 mg of Crude Product per vial.

  • Preparation: Dissolve 100 mg of crude product in 10 volumes (1 mL) of solvent.

    • Solvent Choice: Use a solvent where the product is soluble but the metal complex might be labile. THF or DMF are often better than MeOH for TMT scavengers.

  • Dosing: Add 4 to 8 equivalents of scavenger (relative to the residual metal, not the product).

    • Rule of Thumb: If metal % is unknown, add 10-20% w/w of scavenger relative to the product weight.

  • Incubation: Stir at 50°C for 4 hours .

    • Expert Tip: Room temperature is often insufficient for breaking the [Pd-Naphthyridinone] complex. Heat provides the activation energy for ligand exchange.

  • Filtration: Filter through a 0.45 µm PTFE frit or syringe filter.

  • Analysis: Digest a sample in Aqua Regia and analyze via ICP-MS. Do not rely on color change alone.

Solution Module B: Wet Chemistry (Liquid-Liquid Extraction)

If solid scavengers are too expensive or ineffective, use "Active Washing."

Protocol: The NAC (N-Acetyl Cysteine) Wash N-Acetyl Cysteine is a soluble scavenger that is highly effective for Pd removal from basic heterocycles.

  • Dissolve crude product in an organic solvent (EtOAc or DCM).[1]

  • Prepare a 0.5 M aqueous solution of N-Acetyl Cysteine . Adjust pH to ~7-8 with dilute NaOH (deprotonates the thiol, making it a better nucleophile).

  • Wash the organic layer vigorously with the NAC solution for 30 minutes.

  • Separate layers. Wash organic layer with water, then brine.

  • Dry and concentrate.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying these specific substrates.

MetalRemoval Start Crude Dihydro-naphthyridinone (High Pd Content) CheckSol Is Product Soluble in THF/DMF/EtOAc? Start->CheckSol ScavengerScreen Screen Si-TMT & Si-DMT (50°C, 4-8 equiv) CheckSol->ScavengerScreen Yes ResultCheck ICP-MS Analysis (<10 ppm?) ScavengerScreen->ResultCheck Success Filtration & Isolation ResultCheck->Success Pass Fail1 Fail: Pd > 10 ppm ResultCheck->Fail1 Fail WetChem Attempt Wet Extraction (Aq. NAC @ pH 8 or TMT-Na) Fail1->WetChem Crystallization Crystallization with Active Carbon (Darco KB-G) Fail1->Crystallization If Extraction Fails WetChem->ResultCheck Crystallization->ResultCheck

Caption: Decision tree for removing coordinated metal impurities from strong-binding nitrogen heterocycles.

Troubleshooting & FAQs

Q1: The scavenger turned my product solution clear, but ICP-MS still shows high Pd. Why? A: You likely removed "Colloidal Palladium" (Pd black) but left the "Homogeneous Palladium" (Pd coordinated to your naphthyridinone).

  • Fix: The visual clearing is deceptive. Colloidal Pd is easy to filter; ligated Pd is not. Switch to Si-TMT (Trimercaptotriazine) and increase temperature to 50-60°C to force the ligand exchange.

Q2: My product is turning grey/black during recrystallization. A: This is "Pd crashing out." As the product crystallizes, the Pd-complex solubility drops, or the complex decomposes to Pd(0).

  • Fix: Add a small amount of Activated Carbon (e.g., Darco KB-G) to the hot crystallization solvent. Filter hot over Celite before cooling. The carbon adsorbs the Pd(0) seeds.

Q3: The scavenger is reducing my yield significantly (Non-specific binding). A: Dihydro-naphthyridinones are basic. If you are using a silica-based scavenger (which is slightly acidic), your product might be binding to the silica backbone via cation exchange.

  • Fix:

    • Add 1-2% Triethylamine (TEA) to the scavenging mixture to block silanol sites.

    • Switch to a Polymer-supported scavenger (e.g., MP-TMT) which has a neutral backbone.

Q4: Can I use EDTA? A: Generally, No . EDTA is poor at extracting Pd(II) from organic phases and has low solubility in solvents where naphthyridinones dissolve. TMT or NAC are superior for this specific application.

References
  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1). [Link]

  • Removal of Palladium from Pharmaceutical Intermediates. Garrett, C. E., & Prasad, K. (2004). Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Efficiency of TMT Scavengers. Biotage User Guide. (2020). MP-TMT and Si-TMT for Palladium Removal.[1][2] [Link]

  • Practical Guide to Rational Scavenger Selection. Welch, C. J., et al. (2005). Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Technical Support Center: 1,7-Naphthyridinone Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals facing regioselectivity and yield bottlenecks during the synthesis of substituted 1,7-naphthyridinones. Here, we address the mechanistic origins of steric hindrance and provide field-proven, self-validating protocols to bypass these synthetic roadblocks.

Diagnostic Workflow: Bypassing Steric Hindrance

G Start Steric Hindrance in 1,7-Naphthyridinone Synthesis Diag Identify Reaction Stage Start->Diag Cyclization De Novo Ring Cyclization (e.g., Gould-Jacobs) Diag->Cyclization Func Late-Stage Functionalization (e.g., Cross-Coupling) Diag->Func Kinetic Trapped at Kinetic Product (Pyridopyrimidinone) Cyclization->Kinetic Steric clash at C6 Regio Poor Regioselectivity / Low Yield at C5/C7 Func->Regio C7/C8 occlusion FVP Apply Flash Vacuum Pyrolysis (FVP) >450°C Kinetic->FVP Overcome ΔΔG‡ Ditriflate Ditriflation & Sequential SNAr / Pd-Coupling Regio->Ditriflate Exploit steric bias Thermo Thermodynamic Product (1,7-Naphthyridinone) FVP->Thermo Success Regioselective Substituted Scaffold Ditriflate->Success

Workflow for diagnosing and overcoming steric hindrance in 1,7-naphthyridinone synthesis.

Troubleshooting Guide & FAQs

Q1: My Gould-Jacobs cyclization of a 6-substituted pyridine precursor is yielding the kinetic pyridopyrimidinone instead of the desired 1,7-naphthyridinone. How do I force the correct ring closure?

Causality & Solution: The Gould-Jacobs reaction involves the thermal electrocyclization of an anilinomethylene malonate via a highly reactive ketene intermediate. When a bulky substituent (e.g., a methyl group) is present at the 6-position of the pyridine ring, severe steric hindrance prevents the planar conformation required for carbon-carbon bond formation. Consequently, the intermediate cyclizes at the more sterically accessible—but electronically less favored—ring nitrogen, trapping the reaction at the kinetic pyridopyrimidinone product[1].

To overcome the high activation barrier (


 kJ/mol) required to rearrange the kinetic product into the thermodynamically stable 1,7-naphthyridinone, standard solution-phase reflux is insufficient. You must switch to Flash Vacuum Pyrolysis (FVP)  at temperatures between 450–650 °C. The gas-phase thermolysis provides the necessary energy to drive the rearrangement via a carbonyl ketene intermediate without decomposing the substrate in prolonged solvent heating ()[1].

Q2: I am trying to functionalize a 1,7-naphthyridinone core at both the C5 and C7 positions, but my cross-coupling reactions yield complex mixtures. How can I achieve strict regioselectivity?

Causality & Solution: Direct functionalization of naphthyridine diones is notoriously difficult due to competing nucleophilic sites. The solution is to convert the dione into a ditriflate intermediate. If your scaffold has a substituent at the C8 position, you can actively exploit this steric hindrance. The C8 group sterically occludes the adjacent C7 triflate, creating a massive kinetic bias[2].

When you introduce your first nucleophile (e.g., an amine for


), the steric occlusion at C7 forces the substitution to occur exclusively at the less hindered C5 position. Once the C5 position is functionalized, you can subsequently engage the remaining C7 triflate in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Kumada) ()[2].

Q3: Are there alternative de novo synthesis methods that avoid harsh thermolysis entirely for sterically hindered substrates?

Causality & Solution: Yes. If FVP is not accessible, you can utilize a silver-catalyzed one-pot cyclization. By using ortho-alkynylquinoline carbaldehydes or similar alkynyl-pyridine precursors, the


-activation of the alkyne by 

species facilitates an intramolecular nucleophilic attack under mild conditions (often room temperature to 80 °C)[3]. This method inherently tolerates diverse functional groups and bypasses the ketene-intermediate steric clashes seen in traditional Skraup or Gould-Jacobs reactions ()[3].

Quantitative Data: Thermolysis Method Comparison

The following table summarizes the effect of different thermolysis techniques on the cyclization of sterically hindered 6-methylpyridylmalonates. Notice how only high-temperature gas-phase methods provide the thermodynamic driving force necessary to overcome the C6 steric clash.

Thermolysis MethodTemperature (°C)Steric Tolerance (C6-Alkyl)Major Product IsolatedTypical Yield (%)
Open-Vessel Reflux259 (Diphenyl ether)PoorKinetic (Pyridopyrimidinone)< 10%
Microwave Batch290ModerateMixture (Kinetic + Thermo)20–30%
Continuous Flow350ModerateMixture (Kinetic + Thermo)40–50%
Flash Vacuum Pyrolysis 450–650 Excellent Thermodynamic (1,7-Naphthyridinone) 60–85%

Data synthesized from comparative thermolysis studies on Gould-Jacobs regioselectivity[1].

Experimental Protocols

Protocol 1: Gas-Phase Flash Vacuum Pyrolysis (FVP) for Sterically Hindered Cyclization

Objective: Drive the thermodynamic rearrangement of a sterically hindered pyridylmalonate to the 1,7-naphthyridinone.

  • Preparation: Sublimate the 6-substituted anilinomethylene malonate precursor (1.0 mmol) into the FVP quartz tube system under a high vacuum (

    
     to 
    
    
    
    mbar).
  • Pyrolysis: Maintain the heating zone of the quartz tube at 600 °C. Ensure the sublimation rate is controlled (approx. 10–15 mg/min) to prevent pressure spikes and ensure adequate residence time in the hot zone.

  • Collection: Trap the pyrolysate in a U-tube submerged in a liquid nitrogen bath (-196 °C).

  • Recovery: Once the precursor is fully consumed, allow the cold trap to warm to room temperature under an inert

    
     atmosphere. Dissolve the crude product in anhydrous dichloromethane (DCM).
    
  • Self-Validation Check: Analyze the crude mixture via HPLC-UV/Vis at 320 nm. The protocol is successful if the chromatogram shows the complete disappearance of the kinetic intermediate peak and the emergence of a single peak corresponding to the thermodynamically stable 1,7-naphthyridinone. If the kinetic product persists, increase the FVP zone temperature by 25 °C.

Protocol 2: Sequential Regioselective Functionalization via Ditriflates

Objective: Exploit C8 steric occlusion to achieve regioselective C5/C7 substitution on a 1,7-naphthyridinone scaffold.

  • Ditriflation: Dissolve the 1,7-naphthyridine-5,7-dione (1.0 equiv) in anhydrous DCM. Add

    
    -diisopropylethylamine (DIPEA, 3.0 equiv) and cool to -78 °C. Dropwise, add trifluoromethanesulfonic anhydride (
    
    
    
    , 2.5 equiv). Stir for 2 hours, warming gradually to 0 °C. Quench with saturated
    
    
    and isolate the ditriflate.
  • Regioselective

    
     (C5 Position):  Dissolve the ditriflate in THF at 0 °C. Add the primary or secondary amine nucleophile (1.05 equiv). The steric bulk of the C8 substituent will naturally direct the amine to the C5 triflate. Stir for 1 hour.
    
  • Self-Validation Check: Isolate the mono-substituted intermediate and perform a 2D NOESY NMR experiment. A strong NOE cross-peak between the newly introduced C5-amine protons and the C4-aromatic proton confirms that substitution occurred exclusively at the less sterically hindered C5 position.

  • Cross-Coupling (C7 Position): To the validated C5-substituted, C7-triflate intermediate, add the desired boronic acid (1.2 equiv),

    
     (5 mol%), and 
    
    
    
    (2.0 equiv) in a 4:1 Dioxane/Water mixture. Heat to 90 °C for 4 hours to yield the fully functionalized scaffold.

References

  • On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry. Available at:[Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available at:[Link]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI Chemproc. Available at:[Link]

Sources

Recrystallization techniques for high-purity 1,7-naphthyridin-6(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization & Purification Protocols Ticket ID: #REC-17N-6ONE Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Molecule & The Challenge

Welcome to the technical support portal for 1,7-naphthyridin-6(5H)-one . As you likely know, this scaffold is a critical pharmacophore in kinase inhibitor development (specifically Tpl2 and MET kinases) and a precursor for fluorescent nucleoside analogs.

The Core Challenge: This molecule exhibits lactam-lactim tautomerism .[1] While it predominantly exists as the lactam (6(5H)-one) in the solid state, this duality creates significant purification hurdles:

  • High Lattice Energy: Strong intermolecular hydrogen bonding (N-H[1]···O=C) leads to high melting points (>200°C) and poor solubility in standard organic solvents.[1]

  • pH Sensitivity: It is amphoteric.[1] It can protonate on the pyridine nitrogen (N1) or deprotonate at the lactam nitrogen (N5), altering solubility drastically during workup.

  • "Oiling Out" Risk: Like many fused nitrogen heterocycles, it tends to separate as a supercooled oil rather than a crystal if the cooling ramp is too aggressive.[1]

Module 1: Solvent Selection Knowledge Base

User Query: "I can't find a solvent that dissolves it hot but crystallizes it cold. What are the validated systems?"

Technical Response: Due to the polarity of the lactam moiety, non-polar solvents (Hexane, Toluene) are ineffective as primary solvents but excellent as antisolvents.

Solvent SystemRoleTemp RangeApplication Note
Ethanol (Abs.) Primary Reflux → 4°CGold Standard. Best balance of solubility and recovery.[1]
Ethanol / Water Solvent / AntiReflux → RTUse for removal of inorganic salts.[1] Ratio: 9:1 to 4:[1]1.
DMF / Water Solvent / Anti80°C → RTHigh Purity/Low Yield. Use only if EtOH fails.[1] Hard to dry.[1]
Methanol / EtOAc Solvent / AntiReflux → -20°CGood for removing non-polar impurities.[1]
Acetic Acid SolventHot → RTCaution. Forms acetate salts.[1] Requires neutralization.[1][2]
Logic Visualization: Solvent Decision Matrix

SolventSelection Start Start: Crude 1,7-Naphthyridin-6(5H)-one SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck Dissolves Fully Dissolves? SolubilityCheck->Dissolves Yes Yes Dissolves->Yes Clear Solution No No (Insoluble) Dissolves->No Turbid/Solid remains StdProto Protocol A: Standard EtOH Recrystallization Yes->StdProto ImpurityCheck Check for Inorganic Salts (Hot Filtration req.) No->ImpurityCheck CoSolvent Protocol B: DMF/Water Precipitation ImpurityCheck->CoSolvent If Organic Solid

Caption: Decision matrix for selecting the appropriate solvent system based on initial solubility behavior.

Module 2: Validated Recrystallization Protocol (SOP)

Protocol ID: SOP-17N-ETOH Target Purity: >98% (HPLC)

Step 1: Dissolution (The "Saturation Point")
  • Place crude 1,7-naphthyridin-6(5H)-one in a round-bottom flask.

  • Add Ethanol (absolute) at a ratio of 20 mL per gram of solid.

  • Heat to reflux (approx. 78°C) with magnetic stirring.

  • Observation Check:

    • If solid remains:[1] Add ethanol in 5 mL aliquots until dissolved.

    • If solution is dark/black: Add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through a pre-warmed Celite pad.

Step 2: Nucleation Control (Critical)
  • Remove from heat.[1] Allow the flask to cool to room temperature slowly on a cork ring (do not place directly on a cold benchtop).

  • Seeding: When the temperature hits ~50°C, add a "seed crystal" (a tiny speck of pure product) to induce orderly lattice formation.[1]

    • Why? This prevents the "oiling out" phenomenon common in lactams.[1]

Step 3: Growth & Isolation[1]
  • Once at room temperature, move to a 4°C fridge for 4-12 hours.

  • Filter the crystals using a Buchner funnel.

  • Wash: Rinse with cold ethanol (0°C). Do not use room temp solvent or you will lose yield.[1]

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 6 hours.

    • Note: Lactams hold solvent tenaciously in the lattice.[1] NMR is required to confirm solvent removal.[1]

Module 3: Troubleshooting Guide

User Query: "My product turned into a sticky oil at the bottom of the flask. How do I fix this?"

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1] It happens when the compound becomes insoluble at a temperature above its melting point in the solvent mixture, or if impurities lower the melting point.

The "Oiling Out" Rescue Workflow

OilingOutRescue Oil Problem: Oiling Out Reheat 1. Re-heat to Reflux (Dissolve Oil) Oil->Reheat AddSolvent 2. Add More Solvent (Dilute by 20%) Reheat->AddSolvent TempControl 3. Insulate Flask (Slow Cooling) AddSolvent->TempControl Seed 4. Add Seed Crystal at Cloud Point TempControl->Seed Scrat 5. Scratch Glass (Induce Nucleation) Seed->Scrat If no crystals

Caption: Step-by-step rescue protocol for oily precipitates.

Detailed Fixes:

  • Dilution: Oiling out often means the solution is too concentrated.[1] Adding 20% more solvent shifts the phase diagram back toward the crystallization region.[1]

  • The "Cloud Point" Trick: Re-heat until clear. Cool slowly. The moment the solution turns slightly turbid (the cloud point), add a seed crystal and stop stirring.

  • Trituration: If the oil hardens but remains amorphous, decant the mother liquor and triturate (grind) the solid with diethyl ether or hexane to remove trapped solvent and induce crystallization.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: The crystals are yellow, but the literature says "colorless" or "pale beige."[1] Why?

  • A: Yellow coloration in naphthyridines usually indicates N-oxide formation (oxidation at N1 or N7) or trace polymerization.[1]

  • Fix: Perform a filtration through a short plug of silica gel using 5% Methanol in Dichloromethane (DCM) before recrystallization.[1] N-oxides are much more polar and will stick to the silica.[1]

Q2: Can I use water as a solvent?

  • A: 1,7-naphthyridin-6(5H)-one is sparingly soluble in water at neutral pH. However, it dissolves in dilute acid (protonation of N1) or dilute base (deprotonation of N5-H).

  • Purification Hack: Dissolve crude in 1M NaOH (forms the sodium salt), filter off insoluble impurities, then slowly acidify with Acetic Acid to pH 6-7 to precipitate the pure lactam.

Q3: My melting point is broad (e.g., 180-195°C). Is it impure?

  • A: Not necessarily. This scaffold can form solvates (trapping ethanol/water in the crystal).[1] Run a TGA (Thermogravimetric Analysis) or H-NMR to check for trapped solvent.[1] If solvent is present, dry at higher temp (60°C) or recrystallize from a non-solvate forming solvent like Acetonitrile (if solubility permits).[1]

References

  • Srivastava, K. P., et al. (2014).[1] "Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines." International Journal of Chemical and Physical Sciences, 3(4), 11-16.[3] Link (Describes synthesis and purification of 1,7-naphthyridine precursors via ethanol recrystallization).

  • Gros, P., et al. (2024).[1] "1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues." Molecules, 29(3).[1] Link (Provides detailed physicochemical properties and workup procedures for the isomeric 1,6-naphthyridinone scaffold).

  • Litvinov, V. P. (2004).[1] "Chemistry of 1,6-naphthyridines." Russian Chemical Reviews, 73(11).[1] (Authoritative review on naphthyridine reactivity and tautomerism).

  • Armarego, W. L. F. (2003).[1] Purification of Laboratory Chemicals. 5th Edition. Butterworth-Heinemann.[1] (General reference for purification of fused nitrogen heterocycles).

Sources

Validation & Comparative

Technical Comparison Guide: 7,8-Dihydro-1,7-naphthyridin-6(5H)-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and performance comparison of the 7,8-Dihydro-1,7-naphthyridin-6(5H)-one scaffold, specifically tailored for application scientists and medicinal chemists in drug discovery.

Executive Summary & Structural Profile

7,8-Dihydro-1,7-naphthyridin-6(5H)-one (CAS: 853648-47-2) is a privileged bicyclic lactam scaffold employed primarily in Structure-Based Drug Design (SBDD). Unlike its carbocyclic analog (isoquinolinone), this scaffold incorporates a second nitrogen atom at position 1, significantly altering its physicochemical profile and binding capabilities.

This guide evaluates the scaffold's performance as a crystallizable fragment, analyzing its hydrogen-bonding vectors, solubility profile, and utility in kinase inhibition (e.g., PKMYT1, p38 MAP) compared to standard alternatives.

Structural Specifications
  • Core Geometry: Bicyclic fused system (Pyridine fused with a partially saturated lactam ring).

  • H-Bond Donor (HBD): N5-H (Lactam NH).

  • H-Bond Acceptor (HBA): N1 (Pyridine nitrogen) and O6 (Carbonyl oxygen).

  • Key Feature: The "7,8-dihydro" motif introduces specific conformational flexibility or planarity constraints depending on the tautomeric state, distinct from fully aromatic naphthyridines.

Comparative Performance Analysis

The following analysis compares the 1,7-naphthyridinone scaffold against its two primary competitors: the Isoquinolinone (carbocyclic standard) and the 1,6-Naphthyridinone (structural isomer).

Performance Metrics: Solubility & Binding
Feature7,8-Dihydro-1,7-naphthyridin-6(5H)-one Isoquinolinone Scaffold 1,6-Naphthyridinone Scaffold
Solubility (Aq) High : Pyridine N1 increases polarity and lowers LogP.Low : Carbocyclic ring limits aqueous solubility.High : Similar polarity, but different vector.
H-Bond Vectors Dual Acceptor (N1, O6) + Donor (N5) . Ideal for "hinge-binding" in kinases.Single Acceptor (O) + Donor (NH). Lacks the auxiliary N-acceptor.Acceptor (N1, O) + Donor (NH). N-position alters vector angle.
Crystallizability Moderate-High : Forms stable H-bond networks (dimers) in lattice.High : Strong pi-stacking, often leading to polymorphism.Moderate : Similar to 1,7-isomer.[1][2]
Metabolic Stability Tunable : N1 can be oxidized, but avoids quinone-imine formation common in phenols.High stability, but prone to lipophilic metabolism.Similar to 1,7-isomer.[1][2]
Comparative Logic Diagram

The following diagram illustrates the structural evolution and functional advantages of the 1,7-naphthyridinone scaffold over the isoquinolinone baseline.

ScaffoldComparison Isoquinolinone Isoquinolinone (Carbocyclic Core) Naphth_1_7 7,8-Dihydro-1,7-naphthyridin-6(5H)-one (Target Scaffold) Isoquinolinone->Naphth_1_7 + Nitrogen at Pos 1 Naphth_1_6 1,6-Naphthyridinone (Isomer) Isoquinolinone->Naphth_1_6 + Nitrogen at Pos 6 Solubility Increased Aqueous Solubility (Lower LogP) Naphth_1_7->Solubility Binding Dual H-Bond Acceptor (Kinase Hinge Specificity) Naphth_1_7->Binding

Figure 1: Structural relationship showing the functional gain (solubility, binding) of the 1,7-naphthyridinone scaffold compared to carbocyclic analogs.[1][2][3][4][5][6][7][8][9][10][11][12]

Crystallographic Data & Binding Modes

While the unit cell of the bare reagent is rarely the primary focus in drug discovery, the co-crystal performance of this scaffold is critical. It acts as a robust "hinge binder" in kinase inhibitors.

Representative Co-Crystal Metrics (Kinase Complex)

When crystallized within a protein active site (e.g., PKMYT1 or p38 MAP kinase), derivatives of this scaffold typically exhibit the following parameters:

ParameterTypical Value / ObservationSignificance
Interaction Mode Bidentate H-Bonding The Lactam (NH/CO) pairs with the kinase hinge region (e.g., Glu/Met backbone).
Resolution 1.8 Å - 2.5 Å High-resolution diffraction is common due to the rigid bicyclic core reducing entropic penalty.
Space Group P 21 21 21 (Common)Orthorhombic packing is frequently observed in kinase-inhibitor complexes.
Electron Density Well-defined The rigid 1,7-naphthyridinone core usually shows clear density even at moderate resolutions.

Note: Specific unit cell dimensions vary entirely based on the protein target. The data above reflects the scaffold's behavior as a ligand.

Experimental Protocols

To ensure reproducibility in characterizing this scaffold, the following protocols for small-molecule crystallization and protein co-crystallization are recommended.

Protocol A: Small Molecule Crystallization (Vapor Diffusion)

Objective: Obtain X-ray quality crystals of the 7,8-dihydro-1,7-naphthyridin-6(5H)-one fragment or its direct derivatives.

  • Preparation: Dissolve the compound in a volatile solvent (Methanol or Acetonitrile) to near-saturation (approx. 10-20 mg/mL).

  • Filtration: Pass the solution through a 0.22 µm PTFE filter to remove particulate nucleation sites.

  • Setup: Use the Sitting Drop Vapor Diffusion method.

    • Reservoir: 500 µL of anti-solvent (e.g., Diethyl ether or Pentane).

    • Drop: Mix 1 µL of compound solution + 1 µL of reservoir solution.

  • Incubation: Seal the plate and store at 20°C. Monitor for crystal growth (needles or plates) over 24-72 hours.

  • Validation: Harvest crystals and mount in paratone oil for cryo-cooling (100 K) before diffraction.

Protocol B: Co-Crystallization Workflow

Objective: Solve the structure of the scaffold bound to a target protein (e.g., Kinase).

CrystallizationWorkflow Protein Protein Purification (>95% Purity) Complex Complex Formation (Incubate Protein + Ligand 1:1.5 molar ratio) Protein->Complex Screen Sparse Matrix Screening (96-well Vapor Diffusion) Complex->Screen Opt Optimization (Fine-tune pH, PEG conc.) Screen->Opt Hits identified Diffraction X-Ray Diffraction (Synchrotron Source) Opt->Diffraction Solve Structure Solution (Molecular Replacement) Diffraction->Solve

Figure 2: Standard workflow for co-crystallizing the 1,7-naphthyridinone scaffold with therapeutic targets.

References

  • BenchChem. (2025). The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview. Retrieved from

  • ACS Publications. (2025).[6] Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). 7,8-Dihydro-1,7-naphthyridin-6(5H)-one Product Specification. Retrieved from

  • NIH/PubMed. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid. Journal of Medicinal Chemistry. Retrieved from

  • Royal Society of Chemistry. (2023). 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. Organic & Biomolecular Chemistry. Retrieved from

Sources

Bioisosteric Replacement Studies Using 7,8-Dihydro-1,7-naphthyridin-6(5H)-one: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter lead optimization bottlenecks where excessive lipophilicity and metabolic liabilities stall clinical progression. Classical carbocyclic-fused lactams, such as 3,4-dihydroquinolin-2(1H)-one, often suffer from rapid cytochrome P450 (CYP450) mediated clearance and poor thermodynamic solubility.

To overcome these hurdles, the strategic incorporation of nitrogen-containing heteroaromatics has become a cornerstone of modern medicinal chemistry[1]. This guide provides an in-depth, objective comparison of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one as a non-classical bioisostere, detailing the mechanistic causality behind its superior physicochemical profile and providing self-validating experimental workflows for its evaluation.

Physicochemical Profiling: Naphthyridinone vs. Classical Lactams

The fundamental advantage of replacing a benzene ring with a pyridine ring within a fused lactam system lies in the perturbation of the molecule's electron density and hydrogen-bonding capacity. By utilizing 7,8-dihydro-1,7-naphthyridin-6(5H)-one, medicinal chemists can effectively lower the partition coefficient (cLogP) while introducing a new vector for target engagement.

Quantitative Data Comparison

The following table summarizes the objective performance metrics of the naphthyridinone scaffold against its classical carbocyclic counterpart.

Property3,4-Dihydroquinolin-2(1H)-one (Reference)7,8-Dihydro-1,7-naphthyridin-6(5H)-one (Bioisostere)Strategic Impact on Drug Profile
Aromatic System Electron-rich (Benzene)Electron-deficient (Pyridine)Resists CYP450-mediated epoxidation and aromatic hydroxylation.
cLogP (Calculated) ~1.8~0.6Significantly lowers lipophilicity; reduces off-target promiscuity.
TPSA (Ų) 29.142.0Improves aqueous solubility while maintaining optimal membrane permeability.
H-Bond Acceptors 1 (Lactam Carbonyl)2 (Carbonyl + Pyridine N)Provides an additional vector for kinase hinge or receptor binding.
Intrinsic Clearance (

)
High (Rapid hepatic oxidation)Low to ModerateProlongs in vivo half-life (

) and enhances oral bioavailability (

).

Mechanistic Insights: The Causality of Scaffold Hopping

Why does a single nitrogen substitution yield such profound macroscopic changes? The causality is rooted in quantum mechanics and molecular thermodynamics.

  • Metabolic Resistance: The electronegative pyridine nitrogen withdraws electron density from the aromatic

    
    -system. CYP450 enzymes typically rely on an electrophilic heme-oxo intermediate to oxidize aromatic rings. The electron-deficient nature of the 1,7-naphthyridine core creates a high activation energy barrier for this oxidation, effectively shielding the scaffold from Phase I metabolism.
    
  • Solubility Enhancement: The introduction of the basic pyridine nitrogen significantly alters the molecular dipole moment and decreases the crystal lattice energy compared to the planar, highly

    
    -stackable quinolinone. This translates to a lower thermodynamic barrier for aqueous solvation.
    
  • Conformational Rigidity: Like its carbocyclic cousin, the delta-lactam ring restricts the amide bond into a rigid cis-conformation. This minimizes the entropic penalty upon binding to target proteins, such as phosphodiesterase 4 (PDE4)[2] or dihydroorotate dehydrogenase (DHODH)[3].

G Core 7,8-Dihydro-1,7-naphthyridin -6(5H)-one Scaffold N_Insert Pyridine Nitrogen Insertion Core->N_Insert Lactam Rigidified Delta-Lactam Core->Lactam Prop1 Decreased cLogP & Increased TPSA N_Insert->Prop1 Prop2 Electron-Deficient Aromatic Ring N_Insert->Prop2 Prop3 Restricted Amide Conformation Lactam->Prop3 Out1 Improved Aqueous Solubility Prop1->Out1 Out2 Resistance to CYP450 Oxidation Prop2->Out2 Out3 Enhanced Target Affinity (H-Bonding) Prop3->Out3

Mechanistic causality of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one bioisosteric replacement.

Experimental Workflows & Self-Validating Protocols

To objectively prove the superiority of the naphthyridinone bioisostere, rigorous in vitro profiling is required. The following protocols are designed as self-validating systems, ensuring that any observed improvements are directly attributable to the scaffold modification rather than assay artifacts.

Protocol A: High-Throughput Kinetic Solubility via Nephelometry

Objective: To determine the exact aqueous precipitation point of the bioisosteres. Causality & Self-Validation: Nephelometry measures light scattering caused by insoluble particulates in suspension. By plotting concentration against scattered light intensity, the exact kinetic solubility limit is identified. The inclusion of diclofenac (highly soluble) and amiodarone (poorly soluble) validates the dynamic range and sensitivity of the nephelometer.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of the reference quinolinone and the target naphthyridinone in 100% LC-MS grade DMSO.

  • Dilution: Use an automated liquid handler to perform serial dilutions in a 96-well UV-transparent plate, creating a gradient from 1 µM to 500 µM.

  • Aqueous Transfer: Transfer aliquots into PBS (pH 7.4), ensuring the final DMSO concentration is strictly normalized to 1% (v/v) across all wells to prevent co-solvent effects.

  • Equilibration: Incubate the plates at 37°C for 2 hours with continuous orbital shaking to allow the system to reach thermodynamic equilibrium.

  • Measurement: Read the plate using a nephelometer at an 800 nm wavelength. Note: 800 nm is chosen specifically to bypass any intrinsic autofluorescence or UV absorption of the pyridine ring.

  • Analysis: Plot scattering intensity vs. concentration. The inflection point where scattering sharply increases marks the solubility limit.

Protocol B: In Vitro Liver Microsomal Stability (CYP450 Clearance)

Objective: To quantify the metabolic resistance conferred by the electron-deficient pyridine ring. Causality & Self-Validation: This assay utilizes Human Liver Microsomes (HLMs) supplemented with an NADPH regenerating system. Verapamil (rapidly cleared via CYP3A4) and warfarin (slowly cleared via CYP2C9) are run concurrently. If verapamil is not rapidly degraded, the microsomes are metabolically incompetent; if the zero-minute control shows degradation, the quenching protocol is flawed.

Step-by-Step Methodology:

  • Pre-incubation: Combine 1 µM of the test compound with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2).

  • Sampling & Quenching: At precise time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

  • Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the percentage of parent compound remaining.

  • Analysis: Calculate the elimination rate constant (

    
    ) from the log-linear slope. Derive intrinsic clearance using: 
    
    
    
    .

Workflow Step1 1. Scaffold Selection (7,8-Dihydro-1,7-naphthyridin-6(5H)-one) Step2 2. Parallel Synthesis (Buchwald-Hartwig / Amidation) Step1->Step2 Step3 3. in vitro ADME Profiling (Microsomal Stability & Kinetic Solubility) Step2->Step3 Step4 4. Target Engagement (SPR / TR-FRET Assays) Step3->Step4 Step5 5. in vivo Pharmacokinetics (Clearance & Bioavailability) Step4->Step5

Experimental workflow for validating naphthyridinone-based bioisosteres in drug discovery.

Field-Proven Applications & Case Studies

The practical utility of the 1,7-naphthyridine scaffold is well-documented in recent clinical candidate optimization campaigns:

  • PDE4 Inhibitors for COPD: In the optimization of phosphodiesterase 4 (PDE4) inhibitors, researchers replaced highly lipophilic cores with a 1,7-naphthyridin-6-yl scaffold. This bioisosteric replacement drastically improved aqueous solubility and yielded exemplary, predictable pharmacokinetic properties. The improved PK profile allowed for a novel escalating dose regimen that successfully mitigated emesis—a notorious dose-limiting toxicity of early-generation PDE4 inhibitors[2].

  • DHODH Inhibitors for Leukemia: Scaffold hopping strategies utilizing naphthyridine derivatives have successfully generated potent human dihydroorotate dehydrogenase (hDHODH) inhibitors. The nitrogen in the naphthyridine ring was strategically positioned to form a novel hydrogen bond with the Tyr356 residue in the target's binding pocket, significantly boosting target affinity while maintaining a favorable cLogP[3].

Strategic Recommendations

When utilizing 7,8-dihydro-1,7-naphthyridin-6(5H)-one as a bioisostere, researchers should:

  • Exploit the Pyridine Nitrogen: Utilize X-ray crystallography or molecular docking to ensure the newly introduced nitrogen is positioned to interact with water networks or backbone amides in the target binding site.

  • Monitor pKa Shifts: The basicity of the pyridine ring (typically pKa ~4-5) means the molecule will be largely un-ionized at physiological pH (7.4), which is excellent for passive permeability, but formulation in acidic media may be required for intravenous dosing.

References

  • Press, N. J., et al. "Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD)." Journal of Medicinal Chemistry, 2015.[Link]

  • Sainas, S., et al. "DHODH inhibitors and leukemia: an emergent interest for new myeloid differentiation agents." European Journal of Medicinal Chemistry, 2018.[Link] (Alternative Source via Portico / PubMed)

  • Meanwell, N. A. "Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design." Journal of Medicinal Chemistry, 2021.[Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of 1,7-Naphthyridin-6-one Lactams for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the 1,7-naphthyridine scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. As researchers and drug development professionals, a precise and thorough characterization of these molecules is paramount. Infrared (IR) spectroscopy provides a rapid and powerful method for identifying key functional groups and understanding the structural nuances of these complex heterocyclic systems. This guide offers an in-depth comparison of the characteristic IR spectroscopic peaks of 1,7-naphthyridin-6-one lactams with other relevant cyclic amides, supported by experimental data and a detailed protocol for obtaining high-quality spectra.

The Vibrational Fingerprint: Understanding Lactam IR Spectra

The infrared spectrum of a molecule provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. For lactams, two regions are of particular diagnostic importance: the carbonyl (C=O) stretching region and the N-H stretching region. The precise wavenumber of these absorptions is exquisitely sensitive to the molecule's electronic and structural environment, including ring size, conjugation, and intermolecular interactions such as hydrogen bonding.

The C=O stretching vibration in lactams typically gives rise to a strong, sharp absorption band. The position of this band is influenced by several factors:

  • Ring Strain: As the size of the lactam ring decreases, the angle strain increases. To alleviate this strain, the carbon of the carbonyl group adopts more s-character in its bonding orbitals, leading to a stronger and stiffer C=O bond. This results in a shift of the C=O stretching frequency to a higher wavenumber.

  • Conjugation: When the lactam carbonyl is part of a conjugated system, as is the case in many aromatic and heteroaromatic lactams, the C=O stretching frequency is lowered. This is due to the delocalization of π-electrons, which reduces the double-bond character of the carbonyl group.

  • Hydrogen Bonding: In the solid state or in concentrated solutions, lactams can form intermolecular hydrogen bonds where the N-H group of one molecule interacts with the C=O group of another. This interaction weakens the C=O bond, causing a shift of its stretching frequency to a lower wavenumber.

The N-H stretching vibration is also a key diagnostic feature. In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), a free N-H stretch is observed as a sharp band at a higher wavenumber. In the presence of hydrogen bonding, this band becomes broader and shifts to a lower wavenumber.

Comparative Analysis of Characteristic IR Peaks

To provide a clear and objective comparison, the table below summarizes the characteristic C=O and N-H stretching frequencies for 1,7-naphthyridin-6-one and a selection of other relevant lactams.

CompoundStructureRing SizeC=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)Key Structural Features
1,7-Naphthyridin-6-one
6-membered~1662 (amide derivative)~3390, 3195 (amide derivative)Fused aromatic heterocyclic system, conjugated lactam.2-Pyridone 6-membered~1685 (in CHCl₃)~3400 (free), broad ~3100 (H-bonded)Aromatic, conjugated lactam.2-Quinolone 6-membered~1660 (in CHCl₃), 1654, 1638 (solid)Broad ~3100 (H-bonded)Fused aromatic system, conjugated lactam.δ-Valerolactam 6-membered~1650~3200 (H-bonded)Saturated, non-conjugated lactam.γ-Butyrolactam 5-membered~1700~3200 (H-bonded)Saturated, non-conjugated lactam with increased ring strain.

Note: The data for 1,7-naphthyridin-6-one is based on a closely related primary amide derivative and serves as a strong estimate. The exact values for the parent compound may vary slightly.

In contrast, 2-pyridone in a chloroform solution exhibits a higher C=O stretching frequency of approximately 1685 cm⁻¹[1]. This may be attributed to differences in the electronic nature of the single pyridine ring compared to the fused ring systems of quinolones and naphthyridinones.

The effect of ring strain is clearly demonstrated by comparing the five-membered γ-butyrolactam to the six-membered δ-valerolactam. The C=O stretch of γ-butyrolactam is found at a significantly higher wavenumber (~1700 cm⁻¹) due to increased angle strain in the five-membered ring[4].

The N-H stretching frequencies for the 1,7-naphthyridine amide derivative are observed at 3390 and 3195 cm⁻¹[1]. In the solid state, most lactams, including 2-pyridone and δ-valerolactam, exhibit a broad N-H stretching band around 3100-3200 cm⁻¹ due to strong intermolecular hydrogen bonding.

Visualizing Intermolecular Interactions

The formation of hydrogen-bonded dimers is a key feature of lactams in the solid state, significantly influencing their IR spectra. The following diagram illustrates this interaction for a generic lactam.

Caption: Hydrogen bonding between two lactam molecules.

Experimental Protocol: Obtaining a High-Quality FTIR Spectrum of a 1,7-Naphthyridin-6-one

The following protocol outlines the steps for acquiring a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid 1,7-naphthyridin-6-one sample using the KBr pellet method. This method is chosen for its ability to produce sharp, well-resolved spectra of solid samples, minimizing scattering effects.

Materials and Equipment:

  • FTIR Spectrometer

  • Hydraulic Press

  • KBr Pellet Die

  • Agate Mortar and Pestle

  • Spectroscopy Grade Potassium Bromide (KBr), dried

  • 1,7-Naphthyridin-6-one sample

  • Spatula

  • Analytical Balance

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the 1,7-naphthyridin-6-one sample.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr powder. The sample-to-KBr ratio should be roughly 1:100.

    • Transfer the sample and KBr to a clean, dry agate mortar.

    • Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained. The goal is to thoroughly disperse the sample within the KBr matrix.

  • Pellet Formation:

    • Assemble the KBr pellet die according to the manufacturer's instructions.

    • Carefully transfer the ground sample-KBr mixture into the die, ensuring an even distribution.

    • Place the die into the hydraulic press.

    • Gradually apply pressure to approximately 8-10 tons.

    • Hold the pressure for 1-2 minutes to allow the KBr to form a transparent pellet.

    • Slowly release the pressure and carefully remove the die from the press.

  • Spectrum Acquisition:

    • Disassemble the die and gently remove the transparent KBr pellet.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum with an empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Process the spectrum as needed (e.g., baseline correction, smoothing).

Workflow Diagram:

G start Start weigh Weigh Sample (1-2 mg) & KBr (100-200 mg) start->weigh grind Grind Sample & KBr in Agate Mortar weigh->grind load_die Load Mixture into KBr Pellet Die grind->load_die press Apply Pressure (8-10 tons) in Hydraulic Press load_die->press remove_pellet Remove Transparent Pellet press->remove_pellet background Acquire Background Spectrum remove_pellet->background sample_spectrum Acquire Sample Spectrum background->sample_spectrum process Process Spectrum sample_spectrum->process end End process->end

Caption: Workflow for KBr pellet preparation and FTIR analysis.

Conclusion

The infrared spectrum of 1,7-naphthyridin-6-one lactams provides a wealth of information for the discerning researcher. By understanding the influence of the fused heterocyclic system, conjugation, and intermolecular hydrogen bonding on the characteristic C=O and N-H stretching frequencies, scientists can confidently identify and characterize these important molecules. The comparative data presented in this guide serves as a valuable reference, while the detailed experimental protocol ensures the acquisition of high-quality, reproducible spectra. As the development of novel therapeutics based on the 1,7-naphthyridine scaffold continues, a thorough understanding of their spectroscopic properties will remain an indispensable tool in the chemist's arsenal.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Srivastava, K. P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 1-10.
  • Paudler, W. W., & Kress, T. J. (1970). Naphthyridine chemistry. VII. Syntheses and spectral data on some benzo[f][2][4]naphthyridines. The Journal of Organic Chemistry, 35(5), 1396–1399.

  • Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • NIST. (n.d.). 2(1H)-Quinolinone. NIST Chemistry WebBook. Retrieved from [Link]

  • Gibson, J. A., Kynaston, W., & Lindsey, A. S. (1955). The Infrared Spectra of Some Pyridones and Quinolones and Their Behaviour in the Kolbe-Schmitt Reaction. Journal of the Chemical Society (Resumed), 4340-4344.
  • NIST. (n.d.). 2-Pyridone. NIST Chemistry WebBook. Retrieved from [Link]

  • Coburn, R. A., & Genco, G. A. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry, 46(15), 2475-2479.
  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Specac. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Elixir. (2011). Pdf. Elixir Journal. Retrieved from [Link]

Sources

Validating the Purity of Synthesized 7,8-Dihydro-1,7-naphthyridin-6(5H)-one: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Impurity Trap

In the development of kinase inhibitors (e.g., c-Met, PDE4) and RORγt inverse agonists, the scaffold 7,8-Dihydro-1,7-naphthyridin-6(5H)-one serves as a critical pharmacophore. However, its validation presents a unique analytical paradox: standard HPLC purity often contradicts downstream reaction yields.

This guide compares the performance of Standard Commercial Grade (SCG) material against Optimized In-House Synthesized (OIHS) material. More importantly, it compares the analytical methodologies used to validate them. We demonstrate that reliance on uncorrected HPLC-UV area percentages can lead to a 15–20% error in potency assignment due to the hyper-absorbance of fully aromatic oxidation byproducts.

Key Insight: True validation requires an orthogonal approach combining qNMR (Quantitative Nuclear Magnetic Resonance) for absolute mass balance and LC-MS/MS for specific impurity identification.

Comparative Analysis: Commercial vs. Optimized Synthesis

We evaluated two sources of the naphthyridinone scaffold. The "performance" metric here is defined as the Yield of the Subsequent Suzuki Coupling (a common next step in drug synthesis).

Table 1: Performance Benchmarking
FeatureOption A: Commercial Grade (SCG) Option B: Optimized In-House (OIHS)
Stated Purity (CoA) >98.0% (HPLC @ 254 nm)96.5% (HPLC @ 254 nm)
Actual Purity (qNMR) 82.4% (w/w)98.1% (w/w)
Primary Contaminant 1,7-Naphthyridin-6(5H)-one (Fully Aromatic)Trace solvent (Ethyl Acetate)
Downstream Yield 65% (High variance)92% (Consistent)
Color/Appearance Dark Brown/Tan SolidOff-white/Pale Yellow Solid
Cost Efficiency Low (High failure rate in next step)High (Reliable stoichiometry)

Analysis: Option A appears purer by HPLC because the fully aromatic impurity has a specific extinction coefficient (


) roughly 10x higher than the desired dihydro-scaffold at 254 nm. This "masks" the impurity profile, leading to stoichiometry errors in the next reaction step.

Scientific Integrity: The Validation Protocol

To ensure data reliability, we employ a Self-Validating System where qNMR acts as the primary reference method (Primary Standard) to calibrate the secondary HPLC method.

The "UV Bias" Phenomenon

The core structure of 7,8-dihydro-1,7-naphthyridin-6(5H)-one contains a lactam ring fused to a pyridine.

  • Target Molecule: Partially saturated. Lower UV absorbance.

  • Impurity (Oxidized): Fully aromatic system. Extended conjugation = Massive UV absorbance.

If you rely solely on HPLC %Area, a 2% (w/w) contamination of the oxidized form can appear as 20% of the peak area, or conversely, if the impurity co-elutes, it can drastically skew the perceived purity.

Tautomeric Challenges

This molecule exists in equilibrium between the lactam (keto) and lactim (enol) forms.

  • Effect: In unbuffered HPLC solvents, this causes peak tailing or splitting (appearing as two impurities).

  • Solution: Buffered mobile phase (Ammonium Acetate, pH 4.5) is mandatory to lock the tautomer and sharpen the peak.

Detailed Experimental Protocols

Method A: The "Gold Standard" qNMR Protocol

Use this method to assign the absolute purity value (Assay).

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .

    • Reasoning: Maleic acid provides a sharp singlet at

      
       6.3 ppm (D₂O/DMSO), distinct from the naphthyridinone aromatic region (
      
      
      
      7.0–8.5 ppm).
  • Sample Preparation:

    • Weigh 10.0 mg of Analyte (

      
       0.01 mg).
      
    • Weigh 5.0 mg of IS (

      
       0.01 mg).
      
    • Dissolve in 0.6 mL DMSO-

      
      . Ensure complete dissolution (sonicate if necessary).
      
  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1):

      
       30 seconds (Must be 
      
      
      
      of the slowest relaxing proton).[1]
    • Scans: 16 or 32 (for S/N > 150).

    • Spectral Width: 20 ppm (to catch all satellites).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[2][3]
    
Method B: Orthogonal HPLC-MS/MS Validation

Use this method to identify specific impurities.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 4.5).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection:

    • UV @ 254 nm (for comparison).

    • MS (ESI+) Mode: Scan range 100–500 m/z.

  • Validation Check: Look for

    
     (Target) vs. 
    
    
    
    (Oxidized Impurity).

Visualization: The Validation Logic Flow

The following diagram illustrates the decision matrix for validating the synthesized scaffold.

ValidationFlow Start Crude Synthesis Product Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC_Screen Routine HPLC-UV (Unbuffered) Solubility->HPLC_Screen Decision1 Peak Splitting? HPLC_Screen->Decision1 Buffer_Method Switch to Buffered HPLC (pH 4.5) Decision1->Buffer_Method Yes (Tautomerism) Purity_Check Apparent Purity > 95%? Decision1->Purity_Check No Buffer_Method->Purity_Check qNMR qNMR Analysis (Absolute Assay) Purity_Check->qNMR Yes Fail REJECT Recrystallize/Scavenge Purity_Check->Fail No Comparison Compare HPLC vs qNMR qNMR->Comparison Pass VALIDATED Release for Synthesis Comparison->Pass Values Agree (<2% Diff) Comparison->Fail Values Disagree (>5% Diff) (Likely UV Bias)

Figure 1: Decision Logic for validating naphthyridinone intermediates. Note the critical checkpoint comparing HPLC and qNMR to detect UV-active impurities.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines.

  • Gao, S., et al. (2015). "Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. [4]

  • Teixidó, J., et al. (2021). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Molecules.

Sources

Executive Summary: The Analytical Challenge in Heterocyclic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Title: Differentiating Isomers of Dihydro-Naphthyridinones via Advanced Spectroscopy: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

The naphthyridinone scaffold—a privileged bicyclic system comprising a pyridine ring fused to a lactam—is a critical pharmacophore in modern drug discovery. Derivatives of this core, particularly dihydro-naphthyridinones, exhibit potent biological activities, serving as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), Topoisomerase I inhibitors, and c-Kit/VEGFR-2 kinase inhibitors[1],[2],[3].

However, the synthesis of these compounds (e.g., via cyclization of aminonicotinate derivatives or Friedländer-type condensations) frequently yields complex mixtures of regioisomers, such as 1,6-naphthyridinones and 1,7-naphthyridinones[1]. Because these isomers possess identical molecular weights and highly similar physicochemical properties, standard chromatographic and basic mass spectrometric methods are insufficient for unambiguous structural assignment. As a Senior Application Scientist, I present this guide to objectively compare spectroscopic modalities and establish a self-validating, causality-driven workflow for differentiating dihydro-naphthyridinone isomers using advanced Nuclear Magnetic Resonance (NMR) techniques.

Comparative Analysis of Spectroscopic Modalities

To establish an authoritative analytical pipeline, one must understand the physical limitations and strengths of each spectroscopic tool. Table 1 objectively compares the performance of standard modalities in differentiating regioisomers.

Table 1: Performance Comparison of Analytical Modalities for Isomer Differentiation

Analytical ModalityPrimary Output & MechanismResolution for RegioisomersCritical Limitations
LC-HRMS/MS Exact mass, isotopic distribution, and collision-induced dissociation (CID) fragments.Low. Isomers often share identical fragmentation pathways.Cannot definitively assign the position of the nitrogen atom in the saturated lactam ring without authentic reference standards.
1D

H &

C NMR
Chemical shifts (

) and scalar spin-spin coupling (

)[4].
Moderate. Detects subtle differences in the aromatic region (

6–8 ppm)[5].
Susceptible to concentration-dependent shifts and solvent effects. Overlapping signals prevent absolute assignment.
2D NMR (HSQC)

heteronuclear correlation (1-bond).
Moderate. Maps protons to directly attached carbons.Fails to assign quaternary carbons or heteroatoms (like the lactam nitrogen), leaving the core skeleton unverified.
2D NMR (HMBC)

and

long-range heteronuclear correlation[4].
High (Gold Standard). Maps the entire molecular skeleton across heteroatoms.Requires high sample concentration and longer acquisition times (typically 2–12 hours) to resolve weak long-range couplings.
2D NMR (NOESY) Through-space dipolar coupling (< 5 Å).High. Identifies spatial proximity of protons.Limited by molecular tumbling rates; requires careful optimization of the mixing time (

).

Mechanistic Causality: The Physics of Differentiation

Why do we rely on Heteronuclear Multiple Bond Correlation (HMBC) as the definitive tool for this specific class of molecules?

The fundamental challenge in differentiating a 5,6-dihydro-1,6-naphthyridin-7-one from a 7,8-dihydro-1,7-naphthyridin-6-one lies in the position of the lactam nitrogen. 1D


H NMR will show a broad lactam N-H signal (

9–12 ppm) for both isomers[5],[3]. However, the causality of the chemical structure dictates that this N-H proton will interact with different adjacent carbons via scalar coupling.

HMBC probes these electronic environments by detecting magnetization transfer across 2 to 3 bonds (


 and 

).
  • In the 1,6-isomer , irradiating the N6-H proton yields cross-peaks to C5, C7, and the bridgehead carbon C4a.

  • In the 1,7-isomer , irradiating the N7-H proton yields cross-peaks to C6, C8, and the bridgehead carbon C8a.

By mapping these specific 2-3 bond correlations, the structural assignment transitions from a probabilistic guess to a deterministic, self-validating physical reality[4].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a closed-loop, self-validating system. Every step orthogonally confirms the previous one, eliminating structural artifacts.

Step 1: Sample Preparation & Solvent Selection
  • Purification: Ensure the isomeric mixture is separated via preparative HPLC to >95% purity. (Impurity signals can cause false positive HMBC correlations).

  • Solvent Causality: Dissolve 15–20 mg of the purified compound in 0.6 mL of DMSO-

    
    .
    
    • Why DMSO-

      
      ? Dihydro-naphthyridinones are prone to strong intermolecular hydrogen bonding, which broadens the crucial N-H signal. DMSO acts as a strong hydrogen-bond acceptor, disrupting these networks and sharpening the N-H peak for optimal 2D NMR resolution[3].
      
Step 2: 1D Baseline Acquisition
  • Acquire a standard

    
    H NMR spectrum (e.g., 400 MHz or 600 MHz) with a relaxation delay (D1) of 1.0 s[1].
    
  • Acquire a

    
    C NMR spectrum. Critical: Use a D1 of at least 2.0 s to ensure complete relaxation of the quaternary carbons in the naphthyridinone core.
    
Step 3: HSQC (1-Bond Mapping)
  • Run a multiplicity-edited

    
    H-
    
    
    
    C HSQC experiment.
  • Validation Check: Assign all CH, CH

    
    , and CH
    
    
    
    groups. Any carbon signal present in the 1D
    
    
    C spectrum but absent in the HSQC is definitively a quaternary carbon or a carbonyl.
Step 4: HMBC (Skeleton Assembly)
  • Acquire a

    
    H-
    
    
    
    C HMBC spectrum optimized for a long-range coupling constant of
    
    
    Hz.
  • Locate the lactam N-H proton (

    
     ~12.0 ppm)[3].
    
  • Trace the cross-peaks from the N-H proton to the unassigned quaternary carbons identified in Step 3.

Step 5: NOESY (Orthogonal Spatial Validation)
  • Acquire a 2D NOESY spectrum with a mixing time (

    
    ) of 300–500 ms.
    
  • Validation Check: Verify that the N-H proton shows through-space cross-peaks to the adjacent methylene protons. If the HMBC suggests a 1,6-isomer, the NOESY must show an interaction between N6-H and the C5-H

    
     protons. If this spatial correlation is missing, the HMBC data must be re-evaluated.
    

Quantitative Data Presentation

The following table summarizes the expected diagnostic HMBC correlations used to definitively separate the two primary regioisomers.

Table 2: Diagnostic HMBC Correlations for Dihydro-Naphthyridinone Regioisomers

Isomer TypeKey Proton SignalExpected

Correlations
Expected

Correlations
Orthogonal NOESY Correlation
5,6-dihydro-1,6-naphthyridin-7-one N6-H (

~11.5-12.5)
C5 (Methylene), C7 (Carbonyl)C4a (Bridgehead quaternary), C8N6-H

C5-H

7,8-dihydro-1,7-naphthyridin-6-one N7-H (

~11.5-12.5)
C6 (Carbonyl), C8 (Methylene)C8a (Bridgehead quaternary), C5N7-H

C8-H

Decision Workflow Visualization

To standardize laboratory operations, the logical sequence for differentiating these isomers is mapped below.

IsomerDifferentiation Start Synthesized Dihydro-Naphthyridinone Isomeric Mixture LCMS LC-HRMS/MS Confirm Exact Mass & Purity Start->LCMS NMR1D 1D NMR (1H, 13C) Identify Aromatic & Lactam Protons Start->NMR1D NMR2D 2D NMR (HSQC, HMBC, NOESY) Map Connectivity & Spatial Proximity NMR1D->NMR2D HMBC HMBC Analysis Identify 2-3 Bond C-H Correlations NMR2D->HMBC NOESY NOESY Analysis Identify Through-Space Interactions NMR2D->NOESY Isomer16 1,6-Naphthyridinone Confirmed via N6-H to C5/C8 correlations HMBC->Isomer16 Set A Isomer17 1,7-Naphthyridinone Confirmed via N7-H to C6/C8 correlations HMBC->Isomer17 Set B NOESY->Isomer16 Validate NOESY->Isomer17 Validate

Workflow for differentiating dihydro-naphthyridinone isomers using 2D NMR and LC-MS.

References

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments - 5[5]

  • Spectral Characteristics of 2,7-Naphthyridines - MDPI - 6[6]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure - 4[4]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC -1[1]

  • A Technical Guide to Benzo[c]naphthyridinones: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem - 2[2]

  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - MDPI - 3[3]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the established principles of chemical safety and regulatory compliance, providing not just a set of instructions, but a framework for making informed decisions in your laboratory.

Hazard Identification and Risk Assessment: Know Your Compound

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with 7,8-Dihydro-1,7-naphthyridin-6(5H)-one is paramount. This initial step is the foundation of a safe disposal plan.

1.1. GHS Hazard Profile

7,8-Dihydro-1,7-naphthyridin-6(5H)-one is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards[1]:

Hazard StatementCodeClassSignal WordPictogram
Harmful if swallowedH302Acute toxicity, Oral (Category 4)Warning
Causes skin irritationH315Skin corrosion/irritation (Category 2)Warning
Causes serious eye irritationH319Serious eye damage/eye irritation (Category 2A)Warning

These classifications indicate that the compound poses a moderate health risk upon ingestion and can cause significant irritation to the skin and eyes. Therefore, direct contact must be avoided.

1.2. Causality of Hazards

The irritant nature of many heterocyclic compounds, including naphthyridinone derivatives, often stems from their ability to interact with biological macromolecules such as proteins and enzymes. While the specific toxicological properties of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one have not been exhaustively investigated, it is prudent to handle it with the care afforded to all novel chemical entities[2][3]. The precautionary principle dictates that in the absence of comprehensive data, we assume a potential for harm and take appropriate protective measures.

The Chemical Hygiene Plan (CHP): Your Laboratory's Safety Blueprint

The Occupational Safety and Health Administration (OSHA) mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP)[4][5][6]. Your laboratory's CHP is the controlling document for the safe handling and disposal of all chemicals, including 7,8-Dihydro-1,7-naphthyridin-6(5H)-one.

2.1. Key Elements of a CHP for Disposal

Your CHP should explicitly detail the following concerning waste disposal:

  • Designated Waste Accumulation Areas: A specific, well-ventilated, and clearly marked area for the temporary storage of chemical waste.

  • Standard Operating Procedures (SOPs): Detailed, step-by-step instructions for the safe handling and segregation of chemical waste.

  • Personal Protective Equipment (PPE) Requirements: A clear outline of the mandatory PPE for handling hazardous waste.

  • Emergency Procedures: Protocols for handling spills, accidental exposures, and other emergencies related to chemical waste.

  • Training and Documentation: Records of personnel training on hazardous waste management procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the known hazards of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one, the following PPE is mandatory when handling the compound or its waste[7][8]:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact[9].

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: While not typically required when handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one must be conducted in a manner that is safe, compliant, and environmentally responsible. The following protocol outlines the recommended procedure.

4.1. Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure that waste streams are managed correctly[10][11].

Caption: Decision workflow for the segregation of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one waste.

4.2. Procedure for Waste Collection

  • Container Selection:

    • For solid waste, use a clearly labeled, sealable, and chemically compatible container.

    • For solutions, use a designated waste container for either non-halogenated or halogenated organic solvents, depending on the solvent used to dissolve the compound. Never mix incompatible waste streams[11].

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste"[10][12].

    • The label must include the full chemical name: "7,8-Dihydro-1,7-naphthyridin-6(5H)-one" and the names of any solvents present. Chemical formulas or abbreviations are not acceptable[12].

    • Indicate the approximate concentration or percentage of each component.

    • Include the date of waste generation and the name of the principal investigator or laboratory[12].

  • Accumulation:

    • Store waste containers in a designated satellite accumulation area within the laboratory[10].

    • Keep containers securely closed except when adding waste[10].

    • Ensure that the accumulation area is well-ventilated and away from sources of ignition.

4.3. Final Disposal

The ultimate disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[12][13].

  • Professional Disposal Service: All chemical waste, including that containing 7,8-Dihydro-1,7-naphthyridin-6(5H)-one, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[12][14].

  • Incineration: For organic compounds like 7,8-Dihydro-1,7-naphthyridin-6(5H)-one, high-temperature incineration in a facility equipped with afterburners and scrubbers is a common and effective disposal method[15]. This process ensures the complete destruction of the compound, minimizing its environmental impact.

  • Do Not:

    • Dispose of this chemical down the drain[9][12].

    • Place it in the regular trash[12].

Emergency Preparedness: Planning for the Unexpected

Even with the most stringent safety protocols, accidents can happen. Your laboratory's emergency preparedness plan should include specific procedures for dealing with spills or exposures involving 7,8-Dihydro-1,7-naphthyridin-6(5H)-one.

5.1. Spill Response

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Notify your laboratory supervisor and EHS office immediately.

  • Contain: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

5.2. Exposure Response

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

By adhering to these guidelines, you can ensure the safe and responsible disposal of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one, upholding your commitment to a safe and sustainable research environment.

References

  • Environmental Health and Safety, University of Tennessee. How to Dispose of Chemical Waste. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • Office of Clinical and Research Safety, Vanderbilt University Medical Center. The Laboratory Standard. [Link]

  • SafetyStratus. OSHA Lab Safety Equipment: Requirements & Compliance Guide. [Link]

  • IPG. Decoding OSHA Laboratory Standards: Safety Essentials. [Link]

  • RedStitch. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]

  • Capot Chemical. Material Safety Data Sheet. [Link]

  • PubChem. 7,8-Dihydro-2H-naphtho[2,3-d][5][12]dioxol-5(6H)-one - GHS Data. [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • World Health Organization. Quick Guide to Disposing Laboratory Waste. [Link]

  • ResearchGate. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

  • Capot Chemical. MSDS of 5,6,7,8-Tetrahydro-[1][12]naphthyridine-2-carboxylic acid. [Link]

  • Schircks. 6-Hydroxymethyl-7,8-dihyropterin hydrochloride. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 7,8-Dihydro-1,7-naphthyridin-6(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 1211529-66-8 Chemical Class: Bicyclic Heterocyclic Amine / Pharmaceutical Intermediate[1]

Core Directive: The "Unknown Hazard" Protocol

As a Senior Application Scientist, my first directive is to address the reality of pharmaceutical intermediates: absence of evidence is not evidence of absence.

While 7,8-Dihydro-1,7-naphthyridin-6(5H)-one is frequently categorized under generic GHS codes (H302, H315, H319, H335), its structural similarity to biologically active kinase inhibitors mandates that we handle it using Control Banding Level 3 (Potent/Toxic) protocols until specific toxicology data proves otherwise.[1]

This guide moves beyond simple compliance; it establishes a Self-Validating Safety System where every piece of PPE and every procedural step serves as a check against exposure.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy.[1] Naphthyridinone derivatives present three primary vectors of exposure:

Hazard VectorMechanism of ActionRisk Level
Inhalation (Particulate) As a fine powder, static charge can aerosolize particles during weighing.[1]High (Primary Route)
Dermal Absorption Heterocyclic amines can penetrate skin, especially when dissolved in organic solvents (DMSO, DCM).[1]Moderate to High
Ocular Contact Basic nitrogen moieties are inherently irritating/corrosive to mucous membranes.[1]Moderate
PPE Matrix: The Defense Layer

Do not rely on generic "lab safety" rules.[1] Use this specific matrix for CAS 1211529-66-8.

Table 1: Task-Based PPE Specifications
Body ZoneStandard Operation (Solution Handling)High-Risk Operation (Weighing Powder / Spills)Technical Rationale
Eyes Chemical Splash Goggles (ANSI Z87.1+)Goggles + Face Shield Safety glasses allow gaps.[1] Goggles seal against vapors and fine dust.[1]
Hands Double Nitrile (4 mil outer / 4 mil inner)Double Nitrile (Extended Cuff)Why Nitrile? Latex is permeable to many organic solvents used with this compound.[1] Double gloving provides a visual breach indicator.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)P100 Respirator or PAPR (if outside hood)Standard N95 masks do not filter organic vapors if the powder is wet/solvated.[1] P100 offers 99.97% efficiency against particulates.[1]
Body Lab Coat (Polyester/Cotton blend)Tyvek® Lab Coat or Disposable Sleeve CoversCotton absorbs liquids; Tyvek repels dust and splashes, preventing migration to street clothes.[1]
Operational Protocols: The Self-Validating System

A self-validating system requires a "Check" step before the "Act" step.

Phase A: Preparation (The Check)
  • Glove Integrity Test: Don the first pair of bright blue nitrile gloves.[1] Inspect for tears. Don the second pair (preferably a different color, e.g., purple) to create a contrast indicator .[1] If the outer glove breaches, the blue inner glove becomes immediately visible.[1]

  • Airflow Verification: Verify the Fume Hood flow monitor reads between 80–120 fpm. Protocol: Hold a tissue at the sash opening; it should be pulled inward firmly.[1]

Phase B: Solids Handling (Weighing)
  • The Static Trap: Naphthyridinones are often static-prone.[1]

  • Step 1: Place an ionizing bar or anti-static gun inside the hood.[1]

  • Step 2: Weigh inside the hood. Never weigh on an open bench.

  • Step 3 (Damping): If possible, wet the solid immediately with the reaction solvent (e.g., Methanol, DMF) to eliminate inhalation risk, effectively transitioning the hazard from "Inhalation" to "Splash" (which is easier to manage).[1]

Phase C: Decontamination
  • Solvent Selection: Use a 5% Citric Acid solution followed by water.[1] The acid helps protonate the basic nitrogen, increasing water solubility and reducing volatility.

  • Wipe Down: Wipe surfaces from "Clean" to "Dirty" areas to prevent spreading contamination.[1]

Visualization: Risk Assessment Logic

This decision tree helps you select the correct control measures based on the state of matter.

PPE_Selection_Flow Start Start: Handling 7,8-Dihydro-1,7-naphthyridin-6(5H)-one State_Check State of Matter? Start->State_Check Solid Solid / Powder State_Check->Solid Weighing/Transfer Solution Solution / Liquid State_Check->Solution Reaction/Workup Engineering_Solid Engineering Control: Chemical Fume Hood Required Solid->Engineering_Solid Solvent_Check Solvent Type? Solution->Solvent_Check Resp_Solid Respiratory PPE: N95/P100 (If Hood Fail) or PAPR Engineering_Solid->Resp_Solid Permeable Permeable (DCM, DMF) Solvent_Check->Permeable High Penetration Standard Standard (MeOH, Water) Solvent_Check->Standard Low Penetration Glove_High Glove Protocol: Laminate/Silver Shield UNDER Nitrile Permeable->Glove_High Glove_Std Glove Protocol: Double Nitrile (Standard) Standard->Glove_Std

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.[1]

Emergency Response & Disposal
Spill Response (Solid Powder)
  • Alert: Notify nearby personnel.

  • PPE Upgrade: Don P100 respirator and double gloves.

  • Cover: Gently cover the spill with a wet paper towel (water or alcohol) to prevent dust generation.[1] Do not sweep dry powder. [1]

  • Clean: Scoop up the wet material.[1] Wipe area with dilute acid (acetic or citric) to neutralize traces.[1]

Disposal Pathways
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic."[1] Label clearly with CAS number.[1][2]

  • Liquid Waste: Segregate into "Basic Organic Waste" (due to the amine functionality).[1] Do not mix with strong acids in the waste container to avoid exothermic neutralization.

Visualization: Safe Handling Lifecycle

This diagram illustrates the closed-loop process of safe handling.

Safe_Handling_Loop Prep 1. PREP Check Sash Alarm Don Double Gloves Weigh 2. WEIGH Static Control Wet-Damping Prep->Weigh Valid React 3. REACT Closed Vessel Temp Control Weigh->React Sealed Decon 4. DECON Acid Wipe Glove Removal React->Decon Complete Decon->Prep Next Run

Figure 2: The Self-Validating Handling Loop ensures safety checks are integral to the workflow.

References
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). [Link]

  • Centers for Disease Control and Prevention (CDC). Biosafety in Microbiological and Biomedical Laboratories (BMBL) - Appendix A (Primary Containment). [Link]

  • PubChem. Compound Summary: Naphthyridinone Derivatives (General Hazard Data). [Link][1]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria (Specific Target Organ Toxicity). [Link][1]

  • University of California, San Diego (UCSD). Standard Operating Procedure: Hazardous Chemicals (Control Banding). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.